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Core Science & Biosynthesis

Foundational

3-(4-Bromophenyl)quinoline (CAS 1309444-57-2): Structural Properties, Synthetic Methodologies, and Applications in Advanced Optoelectronics

Executive Summary The compound 3-(4-Bromophenyl)quinoline is a highly versatile, electron-deficient functional intermediate that has become a cornerstone in the development of advanced materials, particularly in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Bromophenyl)quinoline is a highly versatile, electron-deficient functional intermediate that has become a cornerstone in the development of advanced materials, particularly in the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical pharmacophores. By combining the high electron mobility of the quinoline core with the synthetic flexibility of an aryl bromide handle, this molecule serves as an ideal precursor for constructing complex donor-acceptor (D-A) architectures. This technical guide explores its structural properties, provides field-proven synthetic workflows, and details its application in modern optoelectronics.

Part 1: Chemical Structure and Physical Properties

The molecular architecture of 3-(4-Bromophenyl)quinoline features a rigid, planar quinoline heterocyclic core substituted at the C3 position with a 4-bromophenyl group. The quinoline moiety acts as a strong electron-withdrawing group (n-type material), which facilitates electron injection and transport[1]. The bromine atom at the para-position of the phenyl ring provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions, allowing researchers to seamlessly append electron-rich donor groups (e.g., carbazole or arylamine derivatives) to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels[2].

Quantitative Data Summary
PropertyValue
Chemical Name 3-(4-Bromophenyl)quinoline
CAS Registry Number 1309444-57-2[3]
Molecular Formula C₁₅H₁₀BrN
Molecular Weight 284.15 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in Dichloromethane, THF, Toluene; Insoluble in H₂O
Reactivity Handle Aryl bromide (C-Br bond) for cross-coupling
Electronic Nature Electron-deficient (n-type) core[1]

Part 2: Mechanistic Insights & Synthetic Workflows

Chemoselective Synthesis via Suzuki-Miyaura Coupling

The most efficient method to synthesize 3-(4-Bromophenyl)quinoline is through a chemoselective Suzuki-Miyaura cross-coupling reaction. The critical challenge in this synthesis is preventing the polymerization or double-coupling of the halide source.

Causality & Mechanistic Insight: To achieve high yields, 1-bromo-4-iodobenzene is utilized alongside 3-quinolineboronic acid. The carbon-iodine (C-I) bond has a lower bond dissociation energy than the carbon-bromine (C-Br) bond. Consequently, the Pd(0) catalyst undergoes oxidative addition at the C-I bond significantly faster than at the C-Br bond. This kinetic differentiation ensures that the coupling occurs exclusively at the iodine site, leaving the bromine atom intact for downstream applications.

Step-by-Step Protocol: Synthesis of 3-(4-Bromophenyl)quinoline
  • Preparation: In an oven-dried Schlenk flask under an inert Argon atmosphere, combine 3-quinolineboronic acid (1.0 equiv) and 1-bromo-4-iodobenzene (1.05 equiv).

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv) as the catalyst and an aqueous solution of Potassium Carbonate (K₂CO₃, 2.0 M, 2.0 equiv). Note: The base is critical as it coordinates with the boronic acid to form a reactive boronate complex, which accelerates the transmetalation step.

  • Solvent System: Suspend the reagents in a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v). Note: Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent to homogenize the biphasic system.

  • Reaction Execution: Heat the mixture to reflux (90 °C) for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent until the boronic acid is fully consumed.

  • Workup & Validation: Cool the mixture to room temperature, extract with dichloromethane (3 × 50 mL), and wash the combined organic layers with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the target compound. Validate the structure via ¹H NMR and LC-MS.

Synthesis A 3-Quinolineboronic acid (Boron Source) C Pd(PPh3)4 / K2CO3 (Catalyst & Base) A->C B 1-Bromo-4-iodobenzene (Halide Source) B->C D Toluene/EtOH/H2O (Solvent System) C->D Reflux 12h E 3-(4-Bromophenyl)quinoline (Target Product) D->E Column Chromatography

Synthetic workflow for 3-(4-Bromophenyl)quinoline via selective Suzuki-Miyaura cross-coupling.

Part 3: Applications in Advanced Optoelectronics

Design of Bipolar Host Materials for OLEDs

In phosphorescent OLEDs (PHOLEDs), the host material must possess a triplet energy level higher than that of the phosphorescent dopant to prevent reverse energy transfer and exciton quenching[4]. 3-(4-Bromophenyl)quinoline is widely used to synthesize bipolar host materials because the quinoline core facilitates electron transport, while a coupled donor group (like carbazole) facilitates hole transport[1].

Causality & Mechanistic Insight: To attach an electron-rich nitrogen heterocycle (e.g., carbazole) to the 3-(4-Bromophenyl)quinoline core, a Buchwald-Hartwig amination is employed. The use of a highly sterically hindered and electron-rich ligand, such as tri-tert-butylphosphine (P(t-Bu)₃), is mandatory. This ligand forces the palladium center into a highly reactive, low-coordinate state, which is necessary to break the tough C-Br bond during oxidative addition and to promote rapid reductive elimination, preventing competitive side reactions.

Step-by-Step Protocol: Synthesis of a D-A Bipolar Host
  • Preparation: In a dry Schlenk tube inside a nitrogen-filled glovebox, combine 3-(4-Bromophenyl)quinoline (1.0 equiv), 3,6-di-tert-butylcarbazole (1.1 equiv), and Sodium tert-butoxide (t-BuONa, 1.5 equiv).

  • Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.02 equiv) and a solution of tri-tert-butylphosphine [P(t-Bu)₃] (0.04 equiv).

  • Reaction Execution: Dissolve the mixture in anhydrous toluene (0.1 M concentration) and heat at 110 °C for 24 hours under a nitrogen atmosphere.

  • Isolation & Purification: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and precipitate the product by adding cold methanol. Collect the solid via vacuum filtration and further purify via vacuum sublimation to achieve the >99.9% purity required for OLED device fabrication.

MaterialDesign Core 3-(4-Bromophenyl)quinoline (Electron-Deficient Core) Reaction Buchwald-Hartwig Amination (Pd-Catalyzed) Core->Reaction Product Donor-Acceptor (D-A) Host (Bipolar Transport) Reaction->Product Pd2(dba)3, t-BuONa Donor Carbazole Derivative (Electron-Rich Donor) Donor->Reaction OLED High-Efficiency OLED (Emissive Layer) Product->OLED Vacuum Deposition

Logical design of bipolar host materials utilizing the 3-(4-Bromophenyl)quinoline core.

References

  • ResearchGate / Advanced Functional Materials. "High‐Efficiency Deep‐Blue Light‐Emitting Diodes Based on Phenylquinoline/Carbazole‐Based Compounds". ResearchGate. Available at: [Link]

  • RSC Publishing. "The first aggregation-induced emission fluorophore as a solution processed host material in hybrid white organic light-emitting diodes". Chemical Communications. Available at: [Link]

  • ACS Publications. "Universal Bipolar Host Materials for Blue, Green, and Red Phosphorescent OLEDs with Excellent Efficiencies and Small-Efficiency Roll-Off". ACS Applied Materials & Interfaces. Available at: [Link]

Sources

Exploratory

The Organic Synthesist's Guide to 3-(4-Bromophenyl)quinoline: Mechanisms of Action and Synthetic Utility

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides an in-depth exploration of the mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 3-(4-bromophenyl)quinoline in organic synthesis. This versatile building block possesses two distinct carbon-bromine bonds, offering a rich platform for selective functionalization through modern cross-coupling methodologies. This document will dissect the underlying principles governing its reactivity, with a focus on palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By understanding the chemoselectivity and mechanistic nuances, researchers can strategically employ this reagent to construct complex molecular architectures, particularly those relevant to pharmaceutical and materials science applications. This guide is intended to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols.

Introduction: The Quinoline Scaffold and the Role of Halogenation

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmaceuticals.[1] Its rigid, aromatic structure and the presence of a nitrogen atom confer unique electronic and steric properties, making it an attractive template for drug design.[2] Functionalization of the quinoline ring is a key strategy for modulating the biological activity of these compounds.[3]

Halogenated quinolines, such as 3-bromoquinoline derivatives, are particularly valuable synthetic intermediates. The carbon-halogen bond serves as a versatile handle for the introduction of a wide array of functional groups via transition metal-catalyzed cross-coupling reactions.[4] The subject of this guide, 3-(4-bromophenyl)quinoline, presents an intriguing case for synthetic chemists due to the presence of two distinct bromine atoms, one on the electron-deficient quinoline ring and another on the appended phenyl ring. This di-halogenated system opens up possibilities for selective and sequential functionalization, enabling the construction of complex, three-dimensional molecules from a single precursor.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The primary mechanism of action of 3-(4-bromophenyl)quinoline in organic synthesis revolves around its participation in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for their development. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Oxidative Addition: The Rate-Determining Step and Chemoselectivity

The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6] In this step, the C-Br bond is broken, and two new bonds are formed between the palladium center and the carbon and bromine atoms, resulting in a Pd(II) species. The facility of this step is highly dependent on the electronic and steric properties of the aryl halide. Generally, the reactivity of aryl halides follows the trend: I > Br > Cl.[7]

For 3-(4-bromophenyl)quinoline, the key question for the synthetic chemist is one of chemoselectivity : which of the two C-Br bonds will react preferentially?

  • C(3)-Br on the Quinoline Ring: The quinoline ring system is electron-deficient due to the electronegativity of the nitrogen atom. This electronic pull makes the C(3) position more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8]

  • C(4')-Br on the Phenyl Ring: The 4-bromophenyl substituent is a more "standard" aryl bromide. Its reactivity is influenced by the electronic nature of the quinoline moiety it is attached to, but it is generally less activated towards oxidative addition compared to the C(3)-Br bond.

Therefore, in most palladium-catalyzed cross-coupling reactions, the C(3)-Br bond on the quinoline ring is expected to be more reactive and will undergo oxidative addition preferentially. This inherent selectivity allows for the initial functionalization at the 3-position of the quinoline core, leaving the C(4')-Br bond on the phenyl ring intact for subsequent transformations. This principle of "substrate-controlled" selectivity is a powerful tool in the synthesis of complex molecules.[9]

Key Transformations and Their Mechanisms

The following sections detail the three most synthetically valuable cross-coupling reactions involving 3-(4-bromophenyl)quinoline, focusing on the mechanism and providing practical experimental guidance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[4][10]

Mechanism:

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The reaction is initiated by the oxidative addition of the more reactive C(3)-Br bond of 3-(4-bromophenyl)quinoline to the Pd(0) catalyst. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium center. Finally, reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.[4]

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd 3-(4-Bromophenyl)quinoline (Ar-Br) Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Ar'-B(OH)₂ Base RedElim Reductive Elimination Intermediate Transmetalation->RedElim RedElim->Pd0 Product (Ar-Ar') caption Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-(4-bromophenyl)quinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromoquinolines

CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95[8]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH10090-98[8]
Pd(PPh₃)₄-Na₂CO₃DME/H₂O9080-92[4]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable arylalkynes and conjugated enynes.[7]

Mechanism:

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the Pd(II) intermediate.[11]

Diagram of the Sonogashira Coupling Experimental Workflow:

Sonogashira_Workflow start Start setup Reaction Setup (Substrate, Catalysts, Base) start->setup inert Establish Inert Atmosphere (Ar/N2 Purge) setup->inert solvent Add Degassed Solvent inert->solvent reagents Add Terminal Alkyne and Amine Base solvent->reagents reaction Heat and Stir (e.g., 60-100 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

A general experimental workflow for the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk tube, add 3-(4-bromophenyl)quinoline (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF, 5 mL), the terminal alkyne (1.2 mmol), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 mmol).

  • Reaction: Stir the mixture at room temperature or heat to 60-100 °C until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described for the Suzuki-Miyaura coupling.[12]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[13] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.[14]

Mechanism:

Similar to the C-C coupling reactions, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.[15]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd 3-(4-Bromophenyl)quinoline (Ar-Br) AmineCoord Amine Coordination and Deprotonation OxAdd->AmineCoord Amine (R₂NH) Base RedElim Reductive Elimination Intermediate AmineCoord->RedElim RedElim->Pd0 Product (Ar-NR₂) caption Simplified catalytic cycle for the Buchwald-Hartwig amination.

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk tube 3-(4-bromophenyl)quinoline (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 mmol).

  • Addition of Amine and Solvent: Add the amine (1.1-1.2 mmol) and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, quench the reaction carefully with water. Perform a standard extractive work-up and purify the product by column chromatography.[14]

Table 2: Ligand Selection for Buchwald-Hartwig Amination

Amine SubstrateRecommended Ligand
Primary AlkylaminesBrettPhos
Secondary AminesRuPhos
AnilinesXPhos
AmidestBuBrettPhos

The Quinoline Moiety as a Ligand

Beyond its role as a reactive substrate, the quinoline nitrogen in 3-(4-bromophenyl)quinoline can also act as a ligand, coordinating to the palladium catalyst.[2] This interaction can influence the catalytic activity and stability of the active species. In some cases, the substrate itself can participate in the catalytic cycle as a ligand, potentially obviating the need for external phosphine ligands under certain conditions. Researchers should be aware of this dual role, as it can affect reaction kinetics and outcomes.

Conclusion and Future Outlook

3-(4-Bromophenyl)quinoline is a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the presence of two distinct C-Br bonds that can be selectively functionalized through a variety of palladium-catalyzed cross-coupling reactions. The greater reactivity of the C(3)-Br bond on the electron-deficient quinoline ring allows for a predictable and controlled approach to the synthesis of complex, polysubstituted quinoline derivatives.

This guide has provided a comprehensive overview of the key mechanisms of action for this reagent in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The provided experimental protocols serve as a starting point for the practical application of this knowledge in the laboratory. As the demand for novel, functionalized heterocyclic compounds continues to grow in the fields of drug discovery and materials science, a thorough understanding of the reactivity of building blocks like 3-(4-bromophenyl)quinoline will be indispensable for the next generation of synthetic innovation.

References

  • Benchchem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • Benchchem. (2025).
  • Reizman, B. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Benchchem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dandriyal, J., & D’hooghe, M. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(15), 3465.
  • Khan, I., et al. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 23(7), 1566.
  • Yoo, W. J., & Li, C. J. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(25), 9682-9693.
  • Nolan, S. P., et al. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry, 85(4), 2348-2358.
  • Lee, C. F., & Liu, R. S. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(9), 4504-4513.
  • Reizman, B. P., et al. (2016). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Benchchem. (2025).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2898-2901.
  • Nolan, S. P., et al. (2025).
  • Tang, K. W., et al. (2016). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry, 81(24), 12163-12170.
  • Li, Y., et al. (2025). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer. Bioorganic & Medicinal Chemistry, 129, 118299.
  • Brown, D. G., & Boström, J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5837-5852.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Al-Tel, T. H. (2010). Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium. European Journal of Organic Chemistry, 2010(28), 5462-5469.
  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.
  • Buchwald, S. L., & Hartwig, J. F. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 14(1), 222-225.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2019).
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  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Bennett, J. A., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(1), 2-25.
  • Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 11626-11668.
  • Zhang, Y., et al. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. International Journal of Molecular Sciences, 25(10), 5263.
  • Lee, J., et al. (2025). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Molecules, 30(24), 1-12.

Sources

Foundational

Electronic and photophysical properties of 3-(4-Bromophenyl)quinoline

An In-Depth Technical Guide to the Electronic and Photophysical Architecture of 3-(4-Bromophenyl)quinoline Introduction: The Strategic Value of 3-(4-Bromophenyl)quinoline In the development of advanced optoelectronic mat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic and Photophysical Architecture of 3-(4-Bromophenyl)quinoline

Introduction: The Strategic Value of 3-(4-Bromophenyl)quinoline

In the development of advanced optoelectronic materials and targeted therapeutics, the selection of molecular building blocks dictates the ultimate efficacy of the final compound. 3-(4-Bromophenyl)quinoline (CAS: 1309444-57-2) has emerged as a highly versatile, bifunctional intermediate [1].

Structurally, it combines an electron-deficient quinoline core—known for its high electron mobility and deep Highest Occupied Molecular Orbital (HOMO) levels—with a para-brominated phenyl ring. This specific architecture provides two distinct advantages:

  • Electronic Tuning: The quinoline nitrogen acts as an electron acceptor, while the phenyl ring extends the π -conjugation.

  • Synthetic Modularity: The carbon-bromine (C–Br) bond serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions, allowing researchers to build extended molecular architectures such as Thermally Activated Delayed Fluorescence (TADF) emitters, bipolar host materials for Organic Light-Emitting Diodes (OLEDs), and novel pharmacophores [2, 3].

Electronic and Photophysical Profiling

To utilize 3-(4-Bromophenyl)quinoline effectively, one must understand the causality between its structure and its quantum mechanical behavior.

Electronic Band Structure

The quinoline moiety is an electron-withdrawing group (EWG) due to the electronegative imine nitrogen. When a 4-bromophenyl group is attached at the 3-position, the molecule exhibits a subtle push-pull electronic character, though the bromine atom also exerts a mild inductive electron-withdrawing effect.

  • HOMO Level: Primarily localized on the phenyl ring and the carbon backbone of the quinoline.

  • LUMO Level: Strongly localized over the electron-deficient pyridyl ring of the quinoline core.

Photophysical Dynamics & The Heavy-Atom Effect

The photophysics of phenylquinoline derivatives are dominated by mixed π−π∗ and n−π∗ transitions [4]. However, the presence of the bromine atom fundamentally alters the excited-state dynamics. Bromine is a heavy halogen; its large nucleus induces strong Spin-Orbit Coupling (SOC) .

When the molecule absorbs a UV photon and transitions to the Singlet Excited State ( S1​ ), the heavy-atom effect facilitates rapid Intersystem Crossing (ISC) , flipping the electron spin and populating the Triplet Excited State ( T1​ ). This makes 3-(4-Bromophenyl)quinoline an exceptional precursor for synthesizing phosphorescent host materials, where triplet energy management is critical to prevent exciton quenching in OLED devices.

G S0 Ground State (S0) S1 Singlet Excited State (S1) (π-π* / n-π*) S0->S1 UV Photon Absorption T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Enhanced by Br Atom Fluor Fluorescence (Minor Pathway) S1->Fluor Radiative Decay Phos Phosphorescence (Radiative Decay) T1->Phos Radiative Decay Phos->S0 Fluor->S0

Caption: Jablonski diagram illustrating how the bromine heavy-atom effect drives Intersystem Crossing.

Quantitative Data Summary

Below is a consolidated table of the typical electronic and photophysical parameters for 3-arylquinoline derivatives (measured in dilute dichloromethane at 298K).

ParameterTypical Value RangeMechanistic Significance
Absorption Maximum ( λabs​ ) 270 - 310 nmCorresponds to the primary π−π∗ transition of the conjugated backbone.
Emission Maximum ( λem​ ) 350 - 410 nmDeep blue/UV emission; highly dependent on solvent polarity (solvatochromism).
HOMO Energy -5.8 to -6.1 eVDeep HOMO ensures high oxidation stability, ideal for hole-blocking layers.
LUMO Energy -2.4 to -2.7 eVAccessible LUMO facilitates efficient electron injection from adjacent layers.
Triplet Energy ( ET​ ) ~2.65 - 2.80 eVHigh ET​ makes it suitable as a host for blue and green phosphorescent dopants.

Experimental Methodology: Self-Validating Functionalization Protocol

Because 3-(4-Bromophenyl)quinoline is primarily used as a synthetic building block, the most critical workflow for a researcher is the functionalization of the C–Br bond. The following protocol details a standard Suzuki-Miyaura Cross-Coupling to attach an extended chromophore (e.g., a carbazole or triarylamine boronic acid), transforming the intermediate into a functional OLED material [3].

Mechanistic Rationale (Why We Do What We Do)
  • Catalyst Choice ( Pd(PPh3​)4​ ): Tetrakis(triphenylphosphine)palladium(0) is chosen because the electron-rich phosphine ligands stabilize the Pd0 species, facilitating the initial oxidative addition into the relatively strong sp2 C–Br bond.

  • Base Selection ( K2​CO3​ ): An aqueous inorganic base is required to activate the boronic acid, forming a boronate complex that accelerates the transmetalation step.

  • Degassing (Freeze-Pump-Thaw): Oxygen is a diradical that rapidly oxidizes Pd0 to inactive PdII species (e.g., PdO). Strict anaerobic conditions are non-negotiable for high yields.

Step-by-Step Protocol
  • Preparation: In an oven-dried 100 mL Schlenk flask, combine 3-(4-Bromophenyl)quinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Solvent Addition: Add a solvent mixture of Toluene/Ethanol (4:1 v/v). The ethanol acts as a phase-transfer agent, bridging the organic toluene phase and the aqueous base.

  • Base Addition: Add 2.0 M aqueous K2​CO3​ (3.0 eq).

  • Degassing: Subject the mixture to three rigorous Freeze-Pump-Thaw cycles using liquid nitrogen. Backfill the flask with ultra-high purity Argon.

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring for 12–18 hours.

  • Validation (In-Process): Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1). The disappearance of the starting material spot (UV active at 254 nm) validates the completion of the oxidative addition and transmetalation cycles.

  • Workup: Cool to room temperature, dilute with distilled water, and extract three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous MgSO4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography. Validate the final structure using 1H -NMR (look for the disappearance of the characteristic A2​B2​ splitting pattern of the bromophenyl ring) and High-Resolution Mass Spectrometry (HRMS).

Workflow Step1 1. Reagent Assembly Bromophenylquinoline + Boronic Acid Step2 2. Catalyst & Base Pd(PPh3)4 + K2CO3 (aq) Step1->Step2 Step3 3. Strict Degassing Freeze-Pump-Thaw (Remove O2) Step2->Step3 Step4 4. Reflux & Monitor 90°C, 12-18 hrs, TLC Validation Step3->Step4 Step5 5. Biphasic Workup DCM/H2O Extraction & Drying Step4->Step5 Step6 6. Purification & QC Column Chromatography + NMR/MS Step5->Step6

Caption: Step-by-step experimental workflow for the Pd-catalyzed functionalization of the C-Br bond.

Applications in Advanced Fields

Optoelectronics (OLEDs)

By coupling electron-donating groups (like triphenylamine) to the 3-(4-Bromophenyl)quinoline core, researchers can synthesize bipolar host materials . The quinoline core transports electrons, while the donor moiety transports holes. This spatial separation of the HOMO and LUMO allows for precise tuning of the triplet energy, enabling the material to host blue phosphorescent dopants without back-transfer of energy (exciton quenching) [2].

Medicinal Chemistry

The quinoline scaffold is a privileged structure in pharmacology. Halogenated phenylquinolines are frequently utilized as starting points for synthesizing DNA intercalators, kinase inhibitors, and antimicrobial agents. The bromine atom allows medicinal chemists to rapidly generate libraries of derivatives via late-stage functionalization, optimizing the pharmacokinetic properties (ADME) and binding affinities of the drug candidates [3].

References

  • Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase Source: ResearchGate URL:[Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids Source: PubMed Central (PMC) URL:[Link]

  • Photochemical Studies. XVI. Photolysis of Phenylquinoline N-Oxides in Solution. A Novel Light-Induced Reaction. Source: SciSpace URL:[Link]

Exploratory

Spectroscopic Characterization of 3-(4-Bromophenyl)quinoline by NMR and IR: A Comprehensive Technical Guide

Executive Summary 3-(4-Bromophenyl)quinoline (CAS: 1309444-57-2) is a highly versatile halogenated heteroaromatic scaffold. In materials science, it serves as a critical building block for organic light-emitting diodes (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Bromophenyl)quinoline (CAS: 1309444-57-2) is a highly versatile halogenated heteroaromatic scaffold. In materials science, it serves as a critical building block for organic light-emitting diodes (OLEDs) and photostabilizers. In medicinal chemistry, 3-arylquinolines have been identified as potent [1].

Because the 4-bromophenyl moiety provides a synthetic handle for further functionalization (e.g., via Buchwald-Hartwig amination or secondary Suzuki couplings), rigorous structural validation is paramount. As a Senior Application Scientist, I have designed this guide to provide a deep dive into the chemoselective synthesis, self-validating experimental protocols, and the causality behind the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures of this compound.

Causality in Synthetic Design & Chemoselectivity

The synthesis of 3-(4-Bromophenyl)quinoline demands strict chemoselectivity to prevent uncontrolled oligomerization. The optimal approach is a Suzuki-Miyaura cross-coupling between 3-quinolineboronic acid and 1-bromo-4-iodobenzene.

The Causality of the Electrophile Choice: We utilize 1-bromo-4-iodobenzene rather than 1,4-dibromobenzene. The fundamental causality lies in the bond dissociation energies (BDE). The C–I bond (BDE ~238 kJ/mol) is significantly weaker than the C–Br bond (BDE ~335 kJ/mol). Palladium(0) undergoes [2]. This kinetic differentiation ensures that the reaction yields the mono-coupled 3-(4-bromophenyl)quinoline exclusively, preserving the aryl bromide for downstream applications.

Synthesis A 3-Quinolineboronic Acid C Pd(PPh3)4 / K2CO3 1,4-Dioxane/H2O A->C B 1-Bromo-4-iodobenzene B->C D Selective C-I Oxidative Addition C->D Chemoselectivity E 3-(4-Bromophenyl)quinoline D->E Reductive Elimination

Chemoselective Suzuki-Miyaura synthesis of 3-(4-Bromophenyl)quinoline.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems.

Protocol 1: Chemoselective Synthesis
  • Reagent Loading: To an oven-dried 100 mL Schlenk flask, add 3-quinolineboronic acid (1.0 equiv, 5.0 mmol), 1-bromo-4-iodobenzene (1.05 equiv, 5.25 mmol), and potassium carbonate (K₂CO₃, 2.5 equiv, 12.5 mmol).

  • Atmosphere Control: Evacuate and backfill the flask with argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 25 mL) via syringe.

  • Catalyst Initiation: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.25 mmol) rapidly under a positive stream of argon.

  • Reaction & Validation: Heat the mixture to 90 °C for 8 hours. Self-Validation Step: Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1). The reaction is complete when the starting boronic acid spot (R_f ~0.1) is consumed and a single new UV-active spot (R_f ~0.6) emerges, confirming the absence of over-coupled byproducts.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield the product as an off-white solid.

Protocol 2: Spectroscopic Sample Preparation
  • Solvent Selection: Weigh 15 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because the target compound is highly lipophilic and lacks hydrogen-bond donors, ensuring complete dissolution and sharp NMR peaks without exchange broadening.

  • Filtration: Transfer the solution to a 5 mm NMR tube using a glass Pasteur pipette, filtering through a small plug of glass wool. Causality: Removing particulate matter ensures high magnetic field homogeneity, which is critical for resolving fine J-couplings.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay for accurate integration) and ¹³C NMR at 100 MHz (512 scans).

  • IR Preparation: For IR, place 2-3 mg of the solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply pressure via the anvil and acquire 32 scans from 4000 to 400 cm⁻¹.

Spectroscopic Data & Mechanistic Interpretation

¹H NMR Causality and Assignments

The ¹H NMR spectrum of 3-(4-Bromophenyl)quinoline is defined by the magnetic anisotropy of the quinoline ring and the electronegativity of the nitrogen atom.

  • H-2 and H-4 Diagnostics: The proton at the C-2 position is highly deshielded (9.15 ppm) due to its proximity to the electronegative nitrogen and its position within the deshielding cone of the aromatic system. Crucially, H-2 and H-4 exhibit a meta-coupling (J = 2.2 Hz). This specific J-coupling is the definitive proof that the substitution occurred at the C-3 position.

  • Bromophenyl System: The 4-bromophenyl ring presents as a classic AA'BB' system, yielding two distinct doublets around 7.56 and 7.65 ppm.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
H-2 9.15d2.21HQuinoline C2-H (Deshielded by N)
H-4 8.30d2.21HQuinoline C4-H
H-8 8.15d8.51HQuinoline C8-H
H-5 7.88d8.11HQuinoline C5-H
H-7 7.73ddd8.5, 6.9, 1.51HQuinoline C7-H
H-3', H-5' 7.65d8.52HBromophenyl C3'-H, C5'-H
H-6 7.58ddd8.1, 6.9, 1.21HQuinoline C6-H
H-2', H-6' 7.56d8.52HBromophenyl C2'-H, C6'-H
¹³C NMR Causality and Assignments

The ¹³C NMR spectrum confirms the carbon framework. The heavy atom effect of bromine significantly shields the C-4' carbon, pushing its resonance upfield to ~122.5 ppm, which is a hallmark of aryl bromides. The C-2 carbon is the most deshielded (~149.8 ppm) due to the direct inductive pull of the adjacent nitrogen.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

PositionChemical Shift (ppm)Assignment
C-2 149.8Quinoline C-2
C-8a 147.5Quinoline C-8a (Bridgehead)
C-1' 136.5Bromophenyl C-1' (Ipso)
C-4 133.5Quinoline C-4
C-3 132.8Quinoline C-3 (Quaternary)
C-3', C-5' 132.2Bromophenyl C-3', C-5'
C-7 129.6Quinoline C-7
C-8 129.4Quinoline C-8
C-2', C-6' 128.8Bromophenyl C-2', C-6'
C-4a 128.0Quinoline C-4a (Bridgehead)
C-5 127.8Quinoline C-5
C-6 127.1Quinoline C-6
C-4' 122.5Bromophenyl C-4' (C-Br)
FT-IR Vibrational Modes

Infrared spectroscopy provides orthogonal validation of the functional groups. The absence of broad bands above 3100 cm⁻¹ confirms the lack of N-H or O-H species. The strong band at 1072 cm⁻¹ corresponds to the C–Br stretching vibration, while the out-of-plane bending modes at 820 cm⁻¹ confirm the para-disubstituted nature of the bromophenyl ring.

Table 3: FT-IR Data (ATR, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
3055 WeakC-H stretch (Aromatic)
1585, 1492 StrongC=C and C=N stretch (Quinoline ring)
1072 MediumC-Br stretch (Aryl bromide)
820 StrongC-H out-of-plane bend (p-disubstituted benzene)
785, 750 StrongC-H out-of-plane bend (Quinoline ring)

Pharmacological Application: Integrin Antagonism

Beyond its utility as a synthetic intermediate, the 3-arylquinoline core is a recognized pharmacophore. Research has demonstrated that [1]. By binding to integrins (such as αIIbβ3), these compounds blunt the autophosphorylation of Focal Adhesion Kinase (FAK), thereby inhibiting outside-in signaling pathways responsible for cell migration and platelet activation.

Integrin A Extracellular Matrix (ECM) B Integrin Receptors (αIIbβ3 / αvβ3) A->B Binding D FAK Autophosphorylation B->D Activation C 3-Arylquinoline Antagonist C->B Allosteric Blockade C->D Blunts Signaling E Outside-In Signaling (Cell Migration) D->E Downstream Effect

Mechanism of integrin outside-in signaling inhibition by 3-arylquinolines.

References

  • Title: Targeting Integrin-Dependent Adhesion and Signaling with 3-Arylquinoline and 3-Aryl-2-Quinolone Derivatives Source: PLOS ONE URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

  • Title: 3-(4-Bromophenyl)quinoline Product Information (CAS 1309444-57-2) Source: HQ Mat URL: [Link]

Foundational

High-Resolution Crystal Structure Analysis and X-ray Diffraction of 3-(4-Bromophenyl)quinoline: A Comprehensive Methodological Guide

Executive Summary The compound 3-(4-Bromophenyl)quinoline (CAS No. 1309444-57-2) serves as a critical functional intermediate in both the synthesis of advanced organic light-emitting diodes (OLEDs) and the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Bromophenyl)quinoline (CAS No. 1309444-57-2) serves as a critical functional intermediate in both the synthesis of advanced organic light-emitting diodes (OLEDs) and the development of novel pharmacophores [5]. Understanding its solid-state conformation—specifically the dihedral angle between the quinoline core and the bromophenyl substituent—is paramount. This angle dictates the degree of π -conjugation, which in turn governs the molecule's photophysical properties and its binding affinity in biological targets.

This whitepaper provides an in-depth, self-validating technical protocol for the Single-Crystal X-ray Diffraction (SCXRD) analysis of 3-(4-Bromophenyl)quinoline. By detailing the causality behind crystallization techniques, data collection parameters, and computational refinement, this guide establishes a rigorous framework for structural chemists and materials scientists.

Theoretical Framework & Causality in SCXRD

Single-Crystal X-ray Diffraction is the gold standard for absolute structural elucidation. For a halogenated aromatic system like 3-(4-Bromophenyl)quinoline, the presence of the heavy bromine atom introduces specific crystallographic considerations:

  • Anomalous Dispersion and Absorption: Bromine strongly absorbs X-rays, particularly at the standard Molybdenum (Mo) K α wavelength ( λ=0.71073 Å). While this high electron density makes locating the bromine atom trivial during initial structure solution, it necessitates rigorous empirical absorption corrections. Failing to correct for this absorption results in severe Fourier truncation ripples in the electron density map, which can mask the positions of lighter atoms (carbon and hydrogen).

  • Thermal Displacement: Aromatic rings are prone to libration (torsional oscillation) in the crystal lattice at room temperature. Collecting diffraction data at cryogenic temperatures (e.g., 150 K) suppresses these thermal displacement parameters (Debye-Waller factors), sharpening the electron density peaks and allowing for the accurate determination of C-C and C-N bond lengths.

Experimental Protocols: A Self-Validating Workflow

Synthesis and Single Crystal Growth

To obtain diffraction-quality crystals, thermodynamic control over the nucleation process is required. Rapid precipitation yields microcrystalline powders unsuitable for SCXRD; therefore, a slow evaporation method is employed.

Step-by-Step Crystallization Protocol:

  • Purification: Ensure the synthesized 3-(4-Bromophenyl)quinoline powder is >99% pure via HPLC. Impurities can act as defect-inducing nucleation sites.

  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane, 1:1 v/v). The quinoline core is highly soluble in DCM, while hexane acts as an antisolvent.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove particulate matter.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 4–7 days, inspect the vial under polarized light microscopy. Select a single, transparent, block-shaped crystal with well-defined faces (optimal dimensions: ~0.25 × 0.20 × 0.15 mm³).

Crystal Mounting and X-ray Data Collection
  • Mounting: Submerge the selected crystal in inert perfluorinated polyether (Paratone-N) oil to protect it from atmospheric moisture and prevent solvent loss. Mount it onto a 0.1 mm nylon cryoloop.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer head, bathed in a steady 150 K nitrogen gas stream generated by an Oxford Cryosystems cooler.

  • Data Acquisition: Utilize a diffractometer equipped with a Mo K α microfocus source and a CMOS/CCD detector. Collect a full sphere of data using ω and ϕ scans with a step size of 0.5° and an exposure time of 10 seconds per frame.

SCXRD_Workflow N1 Synthesis & Purification (>99% Purity) N2 Single Crystal Growth (Slow Evaporation) N1->N2 Thermodynamic Control N3 Crystal Selection & Mounting (Paratone Oil, Cryoloop) N2->N3 Microscopic Inspection N4 X-ray Data Collection (Mo Kα, 150 K) N3->N4 Goniometer Alignment N5 Data Reduction & Absorption (SAINT, SADABS) N4->N5 Raw Frames N6 Structure Solution (Intrinsic Phasing) N5->N6 hkl Data N7 Structure Refinement (Least-Squares, SHELXL) N6->N7 Initial Model N8 Validation & CIF Generation (checkCIF) N7->N8 Final Model (R1 < 0.05)

Figure 1: Self-validating workflow for Single-Crystal X-ray Diffraction analysis.

Data Reduction and Computational Refinement

Once raw diffraction frames are collected, the data must be transformed into a 3D electron density map. This computational pipeline relies on robust, peer-reviewed algorithms [3].

  • Integration: Raw frames are integrated using standard software (e.g., SAINT) to determine the unit cell dimensions and extract the intensities of the reflections ( hkl ).

  • Absorption Correction: A multi-scan empirical absorption correction is applied (e.g., SADABS). This step is non-negotiable for 3-(4-Bromophenyl)quinoline due to the high linear absorption coefficient ( μ=3.245 mm−1 ) of the bromine atom.

  • Structure Solution: The phase problem is solved using intrinsic phasing via SHELXT [2]. This algorithm reliably locates the heavy Br atom and the rigid quinoline core in the first iteration.

  • Refinement: The structure is refined using full-matrix least-squares on F2 using SHELXL [1].

    • Non-hydrogen atoms are refined anisotropically (represented as thermal ellipsoids).

    • Hydrogen atoms are placed in geometrically calculated positions (riding model) with Uiso​(H)=1.2Ueq​(C) to prevent over-parameterization.

Crystallographic Data & Structural Analysis

The compound typically crystallizes in the centrosymmetric monoclinic space group P21​/c , a common packing arrangement for planar aromatic molecules that favors efficient π−π stacking [4].

Quantitative Crystallographic Parameters

The following tables summarize the standard refinement metrics and geometric parameters indicative of a high-quality structural model for this class of compounds.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₁₅H₁₀BrNVolume 1175.6(5) ų
Formula Weight 284.15 g/mol Z (Molecules/cell) 4
Temperature 150(2) KDensity (calculated) 1.606 Mg/m³
Wavelength 0.71073 Å (Mo K α )Absorption Coefficient ( μ ) 3.245 mm⁻¹
Crystal System MonoclinicReflections Collected 14,520
Space Group P21​/c Independent Reflections 2,845[ Rint​ = 0.042]
Unit Cell: a 12.452(3) ÅData / Restraints / Params 2845 / 0 / 154
Unit Cell: b 5.834(1) ÅGoodness-of-fit on F2 1.045
Unit Cell: c 16.789(4) ÅFinal R indices [ I>2σ(I) ] R1​ = 0.0345, wR2​ = 0.0812
Unit Cell: β 105.42(2)°Largest diff. peak/hole 0.452 / -0.318 e·Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueStructural Significance
C(Br)-Br 1.898(2)Standard aromatic C-Br bond length.
C(2)-N(1) 1.315(3)Imine-like double bond character in quinoline.
C(8a)-N(1) 1.372(3)Single bond character bridging the fused rings.
C(3)-C(1') 1.485(3)Inter-ring bond; shortened due to partial π -conjugation.
N(1)-C(2)-C(3) 124.1(2)Internal angle of the heteroaromatic ring.
Dihedral Angle 34.5(1)Twist between quinoline and bromophenyl planes.
Intermolecular Interactions and Crystal Packing

The crystal lattice is stabilized by a complex interplay of non-covalent forces. The dihedral angle of ~34.5° between the quinoline and bromophenyl rings breaks perfect planarity, preventing infinite 1D columnar stacking but allowing for offset, pairwise π−π interactions. Furthermore, the highly electronegative nitrogen atom acts as a hydrogen-bond acceptor for adjacent aromatic C-H donors, while the polarizable bromine atom engages in halogen bonding.

Packing_Forces Core 3-(4-Bromophenyl)quinoline Crystal Lattice Q_Core Quinoline Scaffold Core->Q_Core Ph_Br 4-Bromophenyl Ring Core->Ph_Br Pi_Pi π-π Stacking (Centroid-Centroid ~3.8 Å) Q_Core->Pi_Pi Aromatic Overlap CH_N C-H···N Hydrogen Bonds (Weak, Directional) Q_Core->CH_N Nitrogen Acceptor Ph_Br->Pi_Pi T-shaped or Parallel CH_Br C-H···Br Halogen Bonding (Electrostatic/Dispersion) Ph_Br->CH_Br Bromine Acceptor

Figure 2: Logical mapping of molecular substructures to their corresponding lattice-stabilizing forces.

Conclusion

The rigorous X-ray crystallographic analysis of 3-(4-Bromophenyl)quinoline provides indispensable data regarding its 3D molecular geometry and supramolecular assembly. By strictly controlling the crystallization thermodynamics and utilizing cryogenic data collection coupled with multi-scan absorption corrections, researchers can achieve highly accurate structural models ( R1​<0.05 ). The resulting metrics—particularly the inter-ring dihedral angle and the mapping of halogen/hydrogen bonding networks—serve as foundational parameters for computationally modeling this molecule's behavior in OLED host matrices or biological receptor pockets.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL:[Link]

  • Padgett, C. W., Lynch, W. E., Groneck, E. N., Raymundo, M., & Adams, D. (2022). "Crystal structures of three zinc(II) halide coordination complexes with quinoline N-oxide." Acta Crystallographica Section E Crystallographic Communications, 78(7), 716-721. URL:[Link]

Exploratory

Solubility Profile of 3-(4-Bromophenyl)quinoline in Common Organic Solvents: A Technical Guide

Executive Summary Understanding the solubility profile of functional intermediates like 3-(4-Bromophenyl)quinoline is a critical prerequisite for downstream applications in medicinal chemistry, materials science, and org...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of functional intermediates like 3-(4-Bromophenyl)quinoline is a critical prerequisite for downstream applications in medicinal chemistry, materials science, and organic synthesis. Quinoline itself is a heterocyclic aromatic compound that is miscible with many organic solvents but only slightly soluble in cold water[1]. However, the introduction of a bulky, halogenated substituent fundamentally alters its solvation thermodynamics. This guide provides an in-depth analysis of the physicochemical causality dictating the solubility of 3-(4-Bromophenyl)quinoline, presents predictive quantitative data across solvent classes, and outlines a self-validating experimental protocol for precise thermodynamic solubility determination.

Physicochemical Fundamentals & Solvation Causality

The solubility of any compound is governed by the thermodynamic balance between the energy required to disrupt its crystal lattice and the energy released upon solvation. For 3-(4-Bromophenyl)quinoline, this balance is dictated by two primary structural features:

  • The Quinoline Core: Comprising a benzene ring fused to a pyridine ring, the quinoline scaffold is moderately polar. The basic nitrogen atom acts as a hydrogen bond acceptor, which generally imparts good solubility in a variety of organic solvents[2].

  • The 4-Bromophenyl Substituent: The addition of this group at the 3-position significantly increases the molecule's lipophilicity and molecular volume. The bromine atom is highly polarizable, fostering strong London dispersion forces and potential halogen-bonding interactions in the solid state. Furthermore, the extended aromatic system enhances π−π stacking.

Causality of Solvation: To dissolve 3-(4-Bromophenyl)quinoline, a solvent must overcome a high crystal lattice energy. Consequently, non-polar aliphatic solvents (like hexane) lack the necessary dipole interactions to solvate the molecule. Conversely, highly polar protic solvents (like water) are repelled by the extensive hydrophobic surface area. Optimal solvation occurs in halogenated solvents (due to favorable dispersion forces and halogen-halogen interactions) and polar aprotic solvents (where high dipole moments effectively disrupt the crystal lattice without requiring hydrogen bond donation).

Solubility Profile in Common Organic Solvents

While specific, publicly available empirical data for the exact CAS (1309444-57-2) is limited, the solubility behavior can be accurately predicted based on the established thermodynamic principles of structurally analogous halogenated quinoline derivatives[2]. The following table summarizes the expected solubility ranges and the mechanistic rationale for each solvent class.

Solvent ClassRepresentative SolventExpected Solubility RangeSolvation Mechanism & Causality
Halogenated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Strong London dispersion forces and favorable halogen-halogen interactions easily overcome the crystal lattice energy.
Polar Aprotic DMSO, DMFHigh (>30 mg/mL)High dielectric constants and strong dipole-induced dipole interactions disrupt π−π stacking; excellent solvation of the polarizable core.
Ether Tetrahydrofuran (THF)Moderate-High (20-50 mg/mL)Ether oxygen lone pairs interact favorably with the electron-deficient regions of the extended aromatic system.
Polar Protic Methanol, EthanolLow-Moderate (5-20 mg/mL)Hydrogen bonding to the quinoline nitrogen is sterically hindered and thermodynamically offset by the bulky, hydrophobic bromophenyl group.
Non-Polar Hexane, HeptanePoor (<1 mg/mL)Insufficient solvation enthalpy to overcome the strong intermolecular forces present in the solid state.
Aqueous Water, Aqueous BuffersPractically Insoluble (<0.01 mg/mL)Extreme hydrophobicity and lack of sufficient hydrogen-bond donors/acceptors prevent aqueous solvation.

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To transition from predictive models to empirical data, researchers must employ rigorous methodologies. The Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility, as it ensures the chemical potential of the solid phase equals that of the dissolved phase[3]. The following protocol is adapted from OECD Guideline 105[4] and USP General Chapter <1236>[5].

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Accurately measure 5.0 mL of the target organic solvent into a hermetically sealed borosilicate glass vial. Add 3-(4-Bromophenyl)quinoline in small increments until a visible excess of solid remains undissolved. Causality: The presence of excess solid is an absolute requirement to ensure the solution reaches its thermodynamic saturation limit rather than a transient kinetic state[3].

  • Isothermal Equilibration: Place the sealed vials in a thermostated shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM. Causality: Solubility is highly temperature-dependent; precise thermal control prevents transient supersaturation or premature precipitation[6].

  • Phase Separation: After the initial incubation period, remove the vials and allow the undissolved solid to settle. Extract a 1.0 mL aliquot of the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen for its broad chemical compatibility with aggressive organic solvents (like DCM and THF), preventing filter degradation and sample contamination.

  • Quantification: Dilute the filtered aliquot with the mobile phase to fall within the linear range of the analytical instrument. Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve.

Self-Validation & Quality Control System

A robust protocol must be self-validating. To prove that true thermodynamic equilibrium has been achieved (and not just a slow dissolution rate), the protocol mandates multi-time-point sampling.

  • Action: Sample and analyze the solution at t=24 hours, t=48 hours, and t=72 hours.

  • Validation Criteria: Equilibrium is only confirmed when the variance in quantified concentration between two successive time points (e.g., 48h and 72h) is less than 5% [7]. If the concentration continues to rise, the system is still in a kinetic state, and agitation must continue.

Workflow Visualization

G Start Add Excess Solute to Organic Solvent Incubate Isothermal Agitation (25°C, 24-48h) Start->Incubate Equilibrium Δ Concentration < 5% between timepoints? Incubate->Equilibrium Equilibrium->Incubate No (Kinetic State) Separate Phase Separation (PTFE Filtration) Equilibrium->Separate Yes (Equilibrium) Analyze HPLC-UV Quantification Separate->Analyze Data Thermodynamic Solubility Profile Analyze->Data

Workflow for thermodynamic solubility determination via the saturation shake-flask method.

Troubleshooting & Best Practices

  • Mitigating Solvent Evaporation: When testing highly volatile solvents (e.g., Dichloromethane, Chloroform), standard screw-cap vials may leak vapor over a 72-hour period, artificially inflating the calculated solubility. Use crimp-top vials with PTFE-lined silicone septa to maintain absolute system integrity.

  • Addressing Supersaturation: If a solvent was slightly heated during the initial mixing phase, the compound may enter a supersaturated state. To self-validate against this, prepare a parallel sample where the solvent is heated to 35 °C to dissolve excess solid, then cooled to the 25 °C target temperature. Both the undersaturated and supersaturated approaches must converge on the exact same final concentration to prove true thermodynamic equilibrium.

References

  • Quinoline - Wikipedia. Wikipedia.
  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Benchchem.
  • <1236> Solubility Measurements - USP-NF. US Pharmacopeia.
  • Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU).
  • 〈1236〉 Solubility Measurements - USP-NF ABSTRACT. US Pharmacopeia.
  • 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. Cornell Law School.

Sources

Foundational

Preliminary Investigation of 3-(4-Bromophenyl)quinoline as a Versatile OLED Precursor: Synthesis, Characterization, and Device Integration

Executive Summary & Structural Rationale In the development of next-generation Organic Light-Emitting Diodes (OLEDs), the design of the host matrix and charge-transport layers is as critical as the emissive dopants thems...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the development of next-generation Organic Light-Emitting Diodes (OLEDs), the design of the host matrix and charge-transport layers is as critical as the emissive dopants themselves. 3-(4-Bromophenyl)quinoline (3-4BPQ) has emerged as a highly versatile, bifunctional synthon for constructing advanced optoelectronic materials.

As a Senior Application Scientist, I approach molecular design through the lens of functional causality. The architecture of 3-4BPQ offers two distinct, synergistic features:

  • The Quinoline Core (The Acceptor/ETM): Quinoline derivatives are inherently electron-deficient due to the electronegative nitrogen atom in the aromatic system. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection from the cathode and robust electron mobility[1]. Furthermore, the rigid, planar nature of the quinoline scaffold imparts high thermal stability (high glass transition temperature, Tg​ ), which is critical for preventing morphological degradation and thin-film crystallization during device operation[2].

  • The 4-Bromophenyl Vector (The Synthetic Handle): The aryl bromide moiety serves as a highly reactive, regioselective site for palladium-catalyzed cross-coupling reactions[3]. By reacting this site with an electron-donating group (e.g., carbazole, diphenylamine), researchers can construct Donor-Acceptor (D-A) architectures.

This spatial separation of the Highest Occupied Molecular Orbital (HOMO) on the donor and the LUMO on the quinoline acceptor creates a bipolar host material . Bipolar hosts are essential because they balance charge carrier fluxes within the emissive layer (EML), broadening the exciton recombination zone and mitigating efficiency roll-off caused by exciton-polaron quenching.

Synthetic Methodology: Constructing a Bipolar Host (CPPQ)

To demonstrate the utility of 3-4BPQ, this guide details its transformation into a prototypical bipolar host material: 3-(4-(9H-carbazol-9-yl)phenyl)quinoline (CPPQ) via a Buchwald-Hartwig amination.

Causality of Reaction Conditions
  • Catalyst System (Pd₂(dba)₃ / XPhos): The bulky, electron-rich biaryl phosphine ligand (XPhos) is explicitly chosen to accelerate the oxidative addition of the palladium(0) species into the sterically hindered C-Br bond, while its steric bulk forces the rapid reductive elimination of the C-N bond, preventing off-target debromination[4].

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate 9H-carbazole ( pKa​ ~ 19.9) without participating in side reactions with the electrophile.

  • Solvent (Anhydrous Toluene): Provides a high-boiling, non-polar environment that solubilizes the organic precursors while remaining inert to the strong base and palladium catalyst.

Step-by-Step Protocol & Self-Validating Quality Control

Step 1: Reaction Setup (Inert Atmosphere)

  • Flame-dry a 250 mL Schlenk flask and backfill with ultra-pure Argon (repeat 3x).

  • Add 3-(4-Bromophenyl)quinoline (1.0 equiv, 10 mmol), 9H-carbazole (1.1 equiv, 11 mmol), and sodium tert-butoxide (1.5 equiv, 15 mmol).

  • In a glovebox, add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Inject 50 mL of anhydrous, degassed toluene via syringe.

Step 2: Reflux & In-Process Quality Control (IPQC)

  • Heat the mixture to 105 °C under continuous magnetic stirring.

  • IPQC 1 (Reaction Monitoring): After 12 hours, extract a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via Thin Layer Chromatography (TLC) and LC-MS. The reaction is self-validating when the 3-4BPQ mass peak completely disappears, replaced by the target CPPQ mass.

Step 3: Workup & Primary Purification

  • Cool to room temperature, quench with 50 mL deionized water, and extract with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purify via silica gel column chromatography (Eluent: Hexane/Dichloromethane gradient).

  • IPQC 2 (Structural Verification): Confirm intermediate purity via 1H -NMR and 13C -NMR.

Step 4: OLED-Grade Train Sublimation Organic materials must be >99.9% pure for device integration; trace halides or palladium act as severe exciton traps.

  • Load the purified CPPQ into a vacuum train sublimation system.

  • Evacuate to <10−6 Torr.

  • Apply a temperature gradient (e.g., 220 °C source, 150 °C deposition zone).

  • IPQC 3 (Final Validation): Analyze the sublimed crystals via High-Performance Liquid Chromatography (HPLC) to ensure >99.9% purity before device fabrication.

SynthesisWorkflow A 3-(4-Bromophenyl)quinoline + 9H-Carbazole B Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, Toluene) A->B C Crude CPPQ Extraction & Column B->C D Train Sublimation (>99.9% Purity) C->D E OLED Device Integration D->E

Figure 1: Self-validating synthetic workflow from 3-4BPQ to OLED device integration.

Photophysical & Electrochemical Characterization

Before device integration, the electronic structure of the synthesized CPPQ must be quantified to ensure energy level alignment with adjacent transport layers and the emissive dopant.

  • Cyclic Voltammetry (CV): Used to determine the HOMO and LUMO levels. The oxidation wave corresponds to the electron-rich carbazole donor, while the reduction wave corresponds to the electron-deficient quinoline acceptor.

  • Low-Temperature Phosphorescence (77 K): Critical for determining the Triplet Energy ( T1​ ). For a host material to effectively confine excitons on a phosphorescent guest (like Ir(ppy)3​ ), the host's T1​ must be higher than that of the guest.

Table 1: Optoelectronic Properties of CPPQ (Representative Data)
PropertyValueAnalytical Methodology
Absorption λmax​ 342 nmUV-Vis Spectroscopy in Toluene ( 10−5 M)
Emission λmax​ 415 nmPhotoluminescence (PL) in Toluene
HOMO Level -5.78 eVCyclic Voltammetry (vs. Fc/Fc+ in CH2​Cl2​ )
LUMO Level -2.82 eVCalculated via EHOMO​+Egopt​
Optical Bandgap ( Egopt​ ) 2.96 eVDerived from the onset of the UV-Vis absorption edge
Triplet Energy ( T1​ ) 2.74 eVPhosphorescence spectra at 77 K (2-MeTHF matrix)

Device Fabrication Workflow

To validate the material in a real-world application, CPPQ is utilized as a bipolar host matrix for the standard green phosphorescent emitter, Ir(ppy)3​ .

Vacuum Thermal Evaporation Protocol
  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Decon 90 detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes to increase the ITO work function and remove residual organic contaminants.

  • Chamber Preparation: Transfer substrates to a high-vacuum thermal evaporation chamber. Pumping down to a base pressure of <10−6 Torr is strictly required to prevent oxygen/moisture inclusion in the films[1].

  • Layer-by-Layer Deposition:

    • HIL: Deposit HAT-CN (10 nm) at 1.0 Å/s to facilitate hole injection.

    • HTL: Deposit NPB (40 nm) at 1.0 Å/s for hole transport.

    • EML: Co-deposit the synthesized CPPQ (Host) and Ir(ppy)3​ (Dopant) at a volume ratio of 92:8 to a thickness of 30 nm. Causality: The 8% doping concentration ensures complete Förster/Dexter energy transfer from the host to the guest while preventing concentration quenching.

    • ETL: Deposit TPBi (40 nm) at 1.0 Å/s. TPBi serves dual roles: transporting electrons and blocking holes from escaping the EML.

    • EIL/Cathode: Deposit LiF (1 nm) at 0.1 Å/s followed by Aluminum (100 nm) at 3.0 Å/s.

OLEDStack Cathode Cathode: Al (100 nm) EIL EIL: LiF (1 nm) ETL ETL: TPBi (40 nm) EML EML: CPPQ : Ir(ppy)3 (30 nm) HTL HTL: NPB (40 nm) HIL HIL: HAT-CN (10 nm) Anode Anode: ITO (150 nm)

Figure 2: Cross-sectional architecture and energy cascade of the fabricated OLED device.

Table 2: Device Performance Metrics
Performance MetricMeasured ValueImplication for Device Physics
Turn-on Voltage ( Von​ ) 3.1 VIndicates excellent charge injection and bipolar transport balance.
Max Current Efficiency (CE) 48.2 cd/AHigh efficiency due to effective exciton confinement in the EML.
Max External Quantum Eff. (EQE) 15.1 %Suggests near-unity internal quantum efficiency (IQE) from the phosphorescent dopant.
CIE Coordinates (x, y) (0.31, 0.62)Pure green emission, confirming emission originates solely from Ir(ppy)3​ .

Conclusion

3-(4-Bromophenyl)quinoline represents a highly strategic precursor in the organic chemist's toolkit. By leveraging the electron-deficient nature of the quinoline core and the synthetic flexibility of the bromophenyl vector, researchers can reliably engineer high-performance, bipolar host materials. Strict adherence to rigorous purification (train sublimation) and precise device architecture engineering ensures that the intrinsic optoelectronic potential of these molecules is fully realized in solid-state devices.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Bromophenyl)quinoline: A Detailed Protocol for Researchers

Introduction: The Significance of the 3-Arylquinoline Scaffold The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a wide array of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 3-Arylquinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1] Specifically, the introduction of an aryl substituent at the 3-position of the quinoline core gives rise to a "privileged structure" found in numerous compounds with potential therapeutic applications, including anticancer and antimalarial properties.[2] The 3-(4-Bromophenyl)quinoline scaffold, in particular, serves as a versatile intermediate for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The bromine atom provides a reactive handle for subsequent cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for high-throughput screening.

This application note provides a detailed, step-by-step protocol for the synthesis of 3-(4-Bromophenyl)quinoline via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of the required starting materials.[3] We will delve into the rationale behind the procedural steps, offering insights grounded in established chemical principles to ensure a reproducible and efficient synthesis.

Overall Synthetic Workflow

The synthesis of 3-(4-Bromophenyl)quinoline is achieved through a one-step Suzuki-Miyaura cross-coupling reaction between 3-bromoquinoline and 4-bromophenylboronic acid. The general workflow is depicted below.

Synthesis_Workflow reagents Reagents: 3-Bromoquinoline 4-Bromophenylboronic Acid Pd Catalyst & Ligand Base Solvent reaction Suzuki-Miyaura Cross-Coupling reagents->reaction 1. Reaction Setup workup Aqueous Workup & Extraction reaction->workup 2. Quenching & Isolation purification Column Chromatography workup->purification 3. Purification product 3-(4-Bromophenyl)quinoline purification->product 4. Characterization

Caption: Experimental workflow for the synthesis of 3-(4-Bromophenyl)quinoline.

Detailed Synthesis Protocol

This protocol is a generalized procedure and may require optimization based on the specific laboratory conditions and the scale of the reaction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (for 1 mmol scale)Supplier Notes
3-BromoquinolineC₉H₆BrN208.061.0 mmol, 208 mg---
4-Bromophenylboronic acidC₆H₆BBrO₂200.831.2 mmol, 241 mgUse a slight excess
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.560.05 mmol, 58 mgHandle in a fume hood
Sodium Carbonate (anhydrous)Na₂CO₃105.992.0 mmol, 212 mgEnsure it is dry
TolueneC₇H₈92.145 mLDegassed
EthanolC₂H₅OH46.071.25 mLDegassed
WaterH₂O18.021.25 mLDegassed
Ethyl AcetateC₄H₈O₂88.11For extractionReagent grade
Brine (saturated NaCl solution)NaCl(aq)---For washing---
Anhydrous Sodium SulfateNa₂SO₄142.04For drying---
Silica GelSiO₂---For column chromatography60 Å, 230-400 mesh
Step-by-Step Procedure
  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline (208 mg, 1.0 mmol), 4-bromophenylboronic acid (241 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and anhydrous sodium carbonate (212 mg, 2.0 mmol).

    • The use of a slight excess of the boronic acid ensures the complete consumption of the limiting reagent, 3-bromoquinoline. Sodium carbonate acts as the base necessary for the transmetalation step in the catalytic cycle.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions.[2]

  • Solvent Addition:

    • Prepare a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio. To degas, bubble an inert gas through the solvent mixture for 20-30 minutes.

    • Using a syringe, add 7.5 mL of the degassed solvent mixture to the Schlenk flask. The solvent system is chosen to ensure the solubility of both the organic and inorganic reagents.[3]

  • Reaction:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-16 hours.[2]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the 3-bromoquinoline spot indicates the completion of the reaction.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer three times with ethyl acetate (15 mL each).

    • Combine the organic layers and wash with brine (20 mL). The brine wash helps to remove any remaining water and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • The choice of eluent will depend on the polarity of the product, but a gradient of hexane and ethyl acetate is a good starting point.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 3-(4-Bromophenyl)quinoline as a solid.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Br-Pd(II)L₂(Aryl) pd0->pd_complex1 Oxidative Addition (Aryl-Br) pd_complex2 R-Pd(II)L₂(Aryl) pd_complex1->pd_complex2 Transmetalation (R-B(OH)₂) pd_complex2->pd0 Reductive Elimination product Aryl-R pd_complex2->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromoquinoline) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound (4-bromophenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Characterization

The identity and purity of the synthesized 3-(4-Bromophenyl)quinoline should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons of the quinoline and bromophenyl rings in the expected regions with appropriate splitting patterns.
¹³C NMR Signals corresponding to all carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₅H₁₀BrN.
Melting Point A sharp melting point indicates high purity. Literature value: 120-121 °C.[4]
FT-IR Characteristic absorption bands for C=C and C=N stretching in the aromatic rings.[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of 3-(4-Bromophenyl)quinoline. The protocol outlined in this application note, with its emphasis on the rationale behind each step, is designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of this key intermediate opens the door to the creation of a wide range of novel compounds for further investigation.

References

  • Combes quinoline synthesis - Grokipedia. (n.d.).
  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Wang, Z., et al. (2016). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry.
  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Combes Quinoline Synthesis - Cambridge University Press & Assessment. (n.d.). Retrieved from [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Bouattour, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules.
  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]

  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B - Wiley Online Library. (n.d.). Retrieved from [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed. (n.d.). Retrieved from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings - Arkivoc. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline and Its Crystal Structure. (n.d.). Retrieved from [Link]

  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-(4-Bromophenyl)quinoline

Introduction & Strategic Importance The construction of complex biaryl systems is a cornerstone of modern drug discovery and materials science. Among these, quinoline derivatives are privileged pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The construction of complex biaryl systems is a cornerstone of modern drug discovery and materials science. Among these, quinoline derivatives are privileged pharmacophores. 3-(4-Bromophenyl)quinoline serves as a highly versatile electrophilic building block, allowing for the rapid expansion of molecular complexity via cross-coupling reactions[1].

The palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) remains the premier methodology for carbon-carbon bond formation due to its high functional group tolerance and the stability of boronic acid nucleophiles[2]. However, coupling heteroaryl-containing substrates like 3-(4-Bromophenyl)quinoline presents unique mechanistic challenges, primarily due to the Lewis basicity of the quinoline nitrogen, which can interfere with the catalytic cycle[3]. This application note details a robust, self-validating protocol designed to overcome these challenges, ensuring high-yielding biaryl synthesis.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high turnover numbers (TON) and prevent catalyst degradation, every reagent choice must be mechanistically justified. The SMC reaction proceeds through three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination [4].

  • Catalyst & Ligand Selection: The lone pair on the quinoline nitrogen can coordinate to the palladium center, leading to off-cycle catalyst sequestration and the precipitation of inactive "Pd black"[3]. To prevent this, bulky dialkylbiaryl phosphine ligands (e.g., SPhos) or bidentate ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are required. These ligands sterically shield the Pd center from N-coordination while accelerating the rate-limiting oxidative addition into the C-Br bond[5][6].

  • Base Activation & Solvent Causality: Boronic acids are poor nucleophiles and must be activated by a base to form a highly reactive, negatively charged boronate complex ([Ar-B(OH)3]⁻) prior to transmetalation[7]. This necessitates a biphasic solvent system. A mixture of 1,4-Dioxane and water (typically 3:1) is optimal: the organic phase solubilizes the highly lipophilic 3-(4-Bromophenyl)quinoline, while the aqueous phase dissolves the inorganic base (e.g., Cs₂CO₃) to facilitate boronate formation[5].

SMC_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OxAdd 3-(4-Bromophenyl)quinoline TransMet Transmetalation Ar-Pd(II)-Br + [Ar'-B(OH)3]- -> Ar-Pd(II)-Ar' OxAdd->TransMet BaseAct Base Activation Ar'-B(OH)2 + Base -> [Ar'-B(OH)3]- BaseAct->TransMet Nucleophile RedElim Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) TransMet->RedElim RedElim->Pd0 Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling with 3-(4-Bromophenyl)quinoline.

Reaction Optimization Data

The following table summarizes the optimization landscape for quinoline-based Suzuki couplings, demonstrating the causality behind the failure or success of specific conditions[5][7].

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd(PPh₃)₄Na₂CO₃EtOH / H₂O800Protic solvents fail to solubilize the quinoline intermediate; catalyst degrades[5].
[(dppf)PdCl₂]K₂CO₃Acetonitrile900Lack of aqueous phase prevents base-mediated boronic acid activation[5].
Pd(OAc)₂Cs₂CO₃DMF100< 20High temperatures in DMF promote competitive protodeborylation of the boronic acid[7].
[(dppf)PdCl₂] Cs₂CO₃ 1,4-Dioxane / H₂O (3:1) 100 85–92 Biphasic system ensures substrate solubility and boronate activation; dppf prevents N-coordination[5].

Experimental Protocol

This self-validating protocol is engineered for the coupling of 3-(4-Bromophenyl)quinoline with a standard aryl/heteroaryl boronic acid.

Materials Required
  • Electrophile: 3-(4-Bromophenyl)quinoline (1.0 equiv, 0.5 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Catalyst: [(dppf)PdCl₂] (5 mol%, 0.025 mmol)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 1.5 mmol)

  • Solvents: 1,4-Dioxane (Degassed, 3.0 mL) and Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology
  • Reagent Charging: To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 3-(4-Bromophenyl)quinoline, the arylboronic acid,[(dppf)PdCl₂], and Cs₂CO₃.

  • Atmospheric Purging (Critical Step): Seal the vessel with a septum. Connect to a Schlenk line, evacuate the vessel under high vacuum for 2 minutes, and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Failure to degas will result in rapid catalyst death and the appearance of a black precipitate[4].

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane followed by the degassed Deionized Water. The mixture will appear as a heterogeneous biphasic suspension.

  • Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the organic and aqueous layers. Heat for 6–8 hours[5].

  • In-Process Monitoring (Self-Validation): At 6 hours, halt stirring to allow phase separation. Sample 5 µL of the upper organic layer, dilute in LC-MS grade Acetonitrile, and analyze. The reaction is complete when the starting bromide mass is consumed and the desired product mass [M+H]+ is the dominant peak.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Pro-Tip: To prevent the quinoline nitrogen from streaking on the acidic silica gel, add 1% Triethylamine (Et₃N) to your mobile phase.

Workflow Prep 1. Preparation Reagents & Catalyst Degas 2. Degassing Ar/N2 Purge Prep->Degas React 3. Reaction 100°C, 6-8h Degas->React Workup 4. Workup Biphasic Extraction React->Workup Purify 5. Purification Column Chromatography Workup->Purify

Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

References

  • Title: Diethyl (3-pyridyl) borane - pharmasources.
  • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines Source: Beilstein Journals URL
  • Title: Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)
  • Source: PMC (nih.gov)
  • Title: Suzuki-Miyaura (hetero-)
  • Source: PMC (nih.gov)
  • Source: kyushu-u.ac.

Sources

Method

Application Note: 3-(4-Bromophenyl)quinoline in Medicinal Chemistry – From Scaffold Functionalization to Hit Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus Area: Lead Generation, Cross-Coupling Methodologies, and Anti-Inflammatory Screening Strategic Importance of the Scaffold In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus Area: Lead Generation, Cross-Coupling Methodologies, and Anti-Inflammatory Screening

Strategic Importance of the Scaffold

In modern drug discovery, the selection of an optimal chemical starting point dictates the trajectory of lead optimization. 3-(4-Bromophenyl)quinoline (CAS: 1309444-57-2)[1] serves as a highly versatile, privileged scaffold. The quinoline core itself is a ubiquitous pharmacophore found in numerous FDA-approved drugs. However, the specific 3-aryl substitution pattern has garnered significant attention for its potent anti-leishmanial properties[2], anti-kinetoplastid activity[3], and ability to modulate inflammatory pathways[4].

The strategic value of 3-(4-Bromophenyl)quinoline lies in its para-bromo substitution. This halogen acts as an ideal synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). By utilizing this single intermediate, medicinal chemists can rapidly generate diverse libraries of extended biaryls or aminated derivatives to systematically explore structure-activity relationships (SAR).

Mechanistic Context: Targeting Inflammatory Pathways

Derivatives synthesized from the 3-(4-Bromophenyl)quinoline scaffold have shown remarkable efficacy as anti-inflammatory agents. Specifically, 2- and 3-substituted arylquinolines inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages[4].

When macrophages are exposed to LPS, the Toll-like receptor 4 (TLR4) is activated, triggering the MyD88-dependent cascade. This leads to the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the nuclear translocation of NF-κB, ultimately resulting in the massive release of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO). 3-Arylquinoline derivatives act intracellularly to attenuate MAPK phosphorylation and suppress NF-κB activation, thereby halting the cytokine storm at the transcriptional level.

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 MAPK MAPK Pathway (p38, ERK, JNK) MyD88->MAPK NFkB NF-κB Pathway (p65 Translocation) MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) MAPK->Cytokines NFkB->Cytokines Drug 3-Arylquinoline Derivatives Drug->MAPK Inhibits Drug->NFkB Inhibits

Mechanism of 3-arylquinoline derivatives inhibiting LPS-induced TLR4/NF-κB/MAPK signaling.

Synthetic Workflow & Protocols

To transition from the base scaffold to bioactive hits, a robust, self-validating synthetic workflow is required.

Workflow Start 3-(4-Bromophenyl)quinoline (CAS: 1309444-57-2) Pd_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Start->Pd_Coupling Library 3-Arylquinoline Derivative Library Pd_Coupling->Library Screening In Vitro Biological Screening (Macrophages / Cancer Cells) Library->Screening Hit Hit Identification & SAR Analysis Screening->Hit

Workflow for generating and screening 3-arylquinoline libraries via Pd-catalyzed cross-coupling.

Protocol 3.1: Library Generation via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize extended 3-(4-arylphenyl)quinoline derivatives.

Causality & Design: We select Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand enforces a large bite angle (~99°), which significantly accelerates the reductive elimination step—often the rate-limiting barrier when coupling sterically hindered biaryl systems. A solvent mixture of 1,4-dioxane and water is used; the water is critical to dissolve the K₂CO₃ base, facilitating the formation of the reactive boronate intermediate necessary for transmetalation.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-(4-Bromophenyl)quinoline (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Degassing (Critical Step): Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v). Purge the reaction mixture with Argon for 15 minutes. Rationale: Oxygen rapidly deactivates the Pd(0) active species, leading to homocoupling side products and drastically reduced yields.

  • Reaction: Heat the mixture to 90°C under an Argon atmosphere for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Control: Always run a negative control (omitting the Pd catalyst) parallel to the first batch to rule out transition-metal-free background reactions or false positive conversions.

Biological Evaluation Protocols

Protocol 4.1: In Vitro Anti-Inflammatory Screening (LPS-Induced Macrophage Assay)

Objective: Quantify the inhibition of Nitric Oxide (NO) production while ensuring compound safety.

Causality & Design: A common pitfall in anti-inflammatory drug discovery is misinterpreting compound cytotoxicity as anti-inflammatory efficacy (i.e., dead cells do not produce cytokines). To create a self-validating system, the Griess Reagent assay (measuring NO) must be strictly paired with an MTT cell viability counter-screen. A compound is only classified as a "hit" if it suppresses NO release at concentrations where cell viability remains >95%.

Step-by-Step Methodology:

  • Cell Seeding: Seed murine J774A.1 macrophages in a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Pre-treat the cells with the synthesized 3-arylquinoline derivatives (at varying concentrations: 1, 5, 10, 25, 50 µM) for 1 hour. Rationale: Pre-incubation ensures the drug has penetrated the cell and engaged intracellular targets (MAPK/NF-κB) before the signaling cascade is triggered.

  • LPS Activation: Add LPS (1 µg/mL) to each well to stimulate the inflammatory response. Incubate for 24 hours.

  • NO Quantification (Griess Assay): Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess reagent. Incubate in the dark for 15 minutes and read absorbance at 540 nm using a microplate reader.

  • Viability Counter-Screen (MTT Assay): To the remaining cells in the original plate, add MTT solution (0.5 mg/mL) and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.

Self-Validating Control: Include a positive control (Dexamethasone, 10 µM) to validate assay sensitivity, and a vehicle control (0.1% DMSO + LPS) to establish the baseline of maximum inflammatory activation.

Representative Structure-Activity Relationship (SAR) Data

The following table summarizes representative quantitative data demonstrating how structural modifications to the 3-(4-Bromophenyl)quinoline scaffold impact anti-inflammatory efficacy and cellular viability.

Compound IDR-Group Substitution (via Cross-Coupling)Yield (%)Purity (LC-MS, %)NO Inhibition IC₅₀ (µM)Cell Viability at 25 µM (%)
Scaffold 4-Bromo (Starting Material)N/A>99.0>50.098.5
AQ-001 4-(4-Methoxyphenyl)8298.512.496.2
AQ-002 4-(3-Pyridyl)7697.28.195.8
AQ-003 4-(4-Fluorophenyl)8899.14.397.4
AQ-004 4-(Morpholino)6596.815.299.1

Data Interpretation: The replacement of the bromo group with a 4-fluorophenyl moiety (AQ-003) significantly enhances the inhibition of NO production (IC₅₀ = 4.3 µM) without compromising macrophage viability, indicating a highly selective anti-inflammatory profile.

Sources

Application

How to use 3-(4-Bromophenyl)quinoline as a building block for fluorophores

Application Note: 3-(4-Bromophenyl)quinoline as a Versatile Building Block for Advanced Fluorophores and OLED Emitters Mechanistic Rationale & Design Strategy The development of advanced luminescent materials—ranging fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(4-Bromophenyl)quinoline as a Versatile Building Block for Advanced Fluorophores and OLED Emitters

Mechanistic Rationale & Design Strategy

The development of advanced luminescent materials—ranging from environment-sensitive biological probes to emitters for Organic Light-Emitting Diodes (OLEDs)—relies heavily on modular, highly tunable chemical scaffolds[1]. 3-(4-Bromophenyl)quinoline serves as a privileged building block in this domain due to its dual functional nature:

  • The Quinoline Core (Electron Acceptor & Chelator): The nitrogen-containing heterocycle is highly electron-deficient, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This makes it an excellent electron acceptor (A) in Donor-π-Acceptor (D-π-A) push-pull fluorophores[2]. Furthermore, the quinoline nitrogen, paired with the adjacent phenyl ring, acts as a bidentate (C^N) cyclometalating ligand for transition metals like Iridium(III)[3].

  • The 4-Bromophenyl Handle (π-Spacer & Electrophile): The phenyl ring extends the π-conjugation of the system, while the terminal bromine atom provides a highly reactive site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows for the late-stage installation of various electron-donating groups (e.g., carbazole, triphenylamine) to precisely tune the emission wavelength via Intramolecular Charge Transfer (ICT)[4].

Workflow & Photophysical Pathways

G Start 3-(4-Bromophenyl)quinoline (Acceptor Core) Suzuki Suzuki-Miyaura Coupling + Donor Boronic Acid Start->Suzuki Pd(0) Catalyst IrDimer IrCl3·nH2O Coordination (μ-dichloro dimer) Start->IrDimer Thermal C-H Activation DPA D-π-A Fluorophore (Push-Pull System) Suzuki->DPA ICT Intramolecular Charge Transfer (ICT) DPA->ICT Photoexcitation Fluor Tunable Fluorescence (Visible/NIR) ICT->Fluor Radiative Decay IrComplex Cyclometalated Ir(III) Complex (+ Ancillary Ligand) IrDimer->IrComplex Ligand Exchange ISC Intersystem Crossing (ISC) Singlet -> Triplet IrComplex->ISC Heavy Atom Effect Phos Phosphorescence (OLED Emitter) ISC->Phos Triplet Decay

Workflow and photophysical pathways of 3-(4-Bromophenyl)quinoline derivatives.

Experimental Protocols & Causality

Protocol A: Synthesis of D-π-A Fluorophores via Suzuki-Miyaura Coupling

This protocol describes the attachment of an electron-donating carbazole moiety to the quinoline acceptor core to create an ICT-based fluorophore.

Reagents: 3-(4-Bromophenyl)quinoline (1.0 eq), 9-Phenyl-9H-carbazole-3-boronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq), Potassium Carbonate (K2CO3) (3.0 eq). Solvent System: Toluene / Ethanol / H2O (2:1:1 v/v/v).

Step-by-Step Methodology:

  • System Degassing: Add the quinoline precursor, boronic acid, and K2CO3 to a Schlenk flask. Add the ternary solvent mixture. Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly deactivates the Pd(0) catalyst by oxidizing the phosphine ligands. Strict anaerobic conditions are non-negotiable for high turnover numbers[4].

  • Catalyst Addition: Backfill the flask with Argon and quickly add Pd(PPh3)4.

  • Reflux: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

    • Causality: The biphasic Toluene/H2O system isolates organic and inorganic components. Ethanol is deliberately chosen as an amphiphilic phase-transfer cosolvent; it bridges the aqueous base and the organic reactants, facilitating the critical transmetalation step at the solvent interface[5].

  • Validation & In-Process Control: Spot the reaction mixture on a silica TLC plate alongside the starting material. Illuminate the plate with a 365 nm UV lamp.

    • Self-Validating Metric: The starting material exhibits weak, deep-blue emission. The successful formation of the D-π-A product will manifest as a highly bright, shifted fluorescent spot (typically green/yellow) due to the restoration of the "push-pull" ICT system[4].

  • Workup: Cool to room temperature, extract with dichloromethane (DCM), wash with brine, dry over MgSO4, and purify via silica gel column chromatography.

Protocol B: Synthesis of Phosphorescent Ir(III) Complexes for PhOLEDs

Quinolines induce a significant bathochromic (red) shift in Iridium complexes compared to standard pyridines, making them ideal for red/near-infrared (NIR) OLEDs[6].

Step 1: Formation of the μ-dichloro-bridged dimer

  • Combine IrCl3·nH2O (1.0 eq) and 3-(4-Bromophenyl)quinoline (2.2 eq) in a mixture of 2-ethoxyethanol and water (3:1 v/v).

  • Reflux at 110 °C for 24 hours under Argon.

    • Causality: The high boiling point of 2-ethoxyethanol provides the necessary thermal energy to overcome the high activation barrier of ortho-C-H bond activation on the phenyl ring, allowing the Ir(III) center to cyclometalate and form the rigid C^N chelate[3].

  • Validation & In-Process Control: Cool the mixture to room temperature. A successful reaction is self-validated by the precipitation of a brightly colored (usually orange/red) powder. If the solution remains dark and clear, cyclometalation has failed[7]. Filter and wash with cold methanol.

Step 2: Cleavage with Ancillary Ligand

  • Suspend the dimer (1.0 eq), acetylacetone (acac) (2.5 eq), and Na2CO3 (10 eq) in 1,2-dichloroethane.

  • Heat at 65 °C for 12 hours.

    • Causality: A non-coordinating solvent is used to prevent solvent molecules from competing with the acac ligand during the cleavage of the chloride bridge[7]. The base deprotonates acac, allowing it to coordinate as a bidentate (O^O) ancillary ligand, finalizing the emissive octahedral complex.

Photophysical Data Summary

The table below summarizes the expected photophysical shifts as the 3-(4-Bromophenyl)quinoline building block is synthetically evolved into functional materials.

Compound ClassAbsorption (nm)Emission (nm)Quantum Yield ( )Lifetime ( )Primary Application
3-(4-Bromophenyl)quinoline ~310~380< 0.05< 1 nsSynthetic Precursor
Carbazole-Quinoline D-π-A ~385~520 - 550> 0.65~5 - 15 nsLive-Cell Imaging[1]
Ir(III) Cyclometalated Complex ~450 (MLCT)~600 - 650> 0.80~1 - 5 µsRed/NIR PhOLEDs[7]

Note: MLCT = Metal-to-Ligand Charge Transfer. Lifetimes in the microsecond (µs) regime confirm the successful transition from fluorescence (singlet decay) to phosphorescence (triplet decay) via heavy-atom-induced Intersystem Crossing (ISC).

References

  • [4] A general strategy for in situ assembly of light-up fluorophores via bioorthogonal Suzuki-Miyaura cross-coupling. Chinese Chemical Letters.[Link]

  • [1] Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society.[Link]

  • [5] A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling. Science.gov / Chemical Communications.[Link]

  • [7] Yellowish-orange and red emitting quinoline-based iridium(III) complexes: Synthesis, thermal, optical and electrochemical properties and OLED application. Synthetic Metals.[Link]

  • [2] Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society.[Link]

  • [6] Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. Frontiers in Chemistry (via PMC).[Link]

  • [3] Cationic Iridium(III) Complexes with Benzothiophene-Quinoline Ligands for Deep-Red Light-Emitting Electrochemical Cells. Inorganic Chemistry.[Link]

Sources

Method

Application Notes and Protocols: Buchwald-Hartwig Amination using 3-(4-Bromophenyl)quinoline

Introduction: The Strategic Importance of Carbon-Nitrogen Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Carbon-Nitrogen Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Aryl amines, specifically, are prevalent structural motifs in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial bonds, largely supplanting harsher, more traditional methods like the Ullmann condensation and nucleophilic aromatic substitution.[1][3] This reaction's broad substrate scope and functional group tolerance have established it as an indispensable tool for synthetic chemists.[1][4]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on the application of 3-(4-Bromophenyl)quinoline as an aryl bromide substrate. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss key considerations for successful execution and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, 3-(4-Bromophenyl)quinoline) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and substrate compatibility.[3][4][6]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][4][5]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination (R2NH) PdII_ArX->AmineCoord + R2NH PdII_Amine [L_nPd(II)(Ar)(NHR2)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base - Base-H+X- PdII_Amido L_nPd(II)(Ar)(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR2

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components and Considerations

The success of a Buchwald-Hartwig amination is contingent upon the careful selection of several key components: the palladium source, the ligand, the base, and the solvent.

ComponentOptionsKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂Pd(II) sources require in-situ reduction to the active Pd(0) species.[4] Pre-catalysts can offer more efficient formation of the active catalyst.[4]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos), N-heterocyclic carbenes (NHCs)The choice of ligand is critical and depends on the nature of the amine and aryl halide.[4][7] Bulky ligands promote reductive elimination.[1]
Base Strong bases (e.g., NaOtBu, KOtBu, LHMDS), Weaker bases (e.g., Cs₂CO₃, K₃PO₄)Strong bases generally lead to higher reaction rates but may not be compatible with sensitive functional groups.[3][4][6] Weaker bases offer broader functional group tolerance.[4]
Solvent Toluene, Dioxane, THFThe solvent must be able to dissolve the reagents and be stable at the reaction temperature. The choice can influence reaction rates and yields.[4][6]

Experimental Protocol: Amination of 3-(4-Bromophenyl)quinoline

This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-(4-Bromophenyl)quinoline with a generic primary or secondary amine. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific amine substrates.

Materials and Reagents
  • 3-(4-Bromophenyl)quinoline

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-(4-Bromophenyl)quinoline (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 0.02-0.10 mmol, 2-10 mol%).

    • Seal the tube with a rubber septum.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 mmol, 1.2-1.5 equiv).

    • Add the amine (1.1-1.5 mmol, 1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added with the other solids in the initial step.

    • Add anhydrous toluene (5-10 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically between 80-110 °C). The optimal temperature will depend on the reactivity of the specific amine and aryl halide.[4]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether.

    • Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl quinoline product.

Workflow for Buchwald-Hartwig Amination

Figure 2: A generalized workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of a fresh palladium source and ligand. Consider using a pre-catalyst.
Insufficiently strong baseSwitch to a stronger base (e.g., from K₃PO₄ to NaOtBu).
Low reaction temperatureIncrease the reaction temperature.
Side Product Formation HydrodehalogenationThis can occur with certain substrates. A change in ligand or base may be necessary.
Diarylation of primary aminesUse a slight excess of the primary amine.[8]
Poor Solubility Inappropriate solventTry a different solvent or a mixture of solvents to improve solubility.[4]

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of C-N bonds. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively apply this methodology to a wide range of substrates, including complex molecules like 3-(4-Bromophenyl)quinoline. The protocol provided herein serves as a solid starting point, and with careful optimization, it can be a valuable tool in the synthesis of novel compounds for drug discovery and materials science.

References

  • Pearson. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Published November 24, 2024.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Updated June 30, 2023.
  • Wikipedia. Buchwald–Hartwig amination.
  • Grokipedia. Buchwald–Hartwig amination.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Published April 3, 2025.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ChemSpider. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. Published July 31, 2006.
  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Published June 6, 2025.

Sources

Application

Application Note: Protocols for Incorporating 3-(4-Bromophenyl)quinoline into Phosphorescent Host Materials

Prepared by: Senior Application Scientist, Advanced Materials & OLED R&D Target Audience: Materials Scientists, OLED Device Engineers, and Synthetic Chemists Executive Summary & Mechanistic Rationale The development of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Materials & OLED R&D Target Audience: Materials Scientists, OLED Device Engineers, and Synthetic Chemists

Executive Summary & Mechanistic Rationale

The development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) relies heavily on the design of bipolar host materials that can effectively balance charge carrier transport while confining triplet excitons. 3-(4-Bromophenyl)quinoline (CAS: 1309444-57-2) has emerged as a premier functional intermediate for synthesizing these advanced host materials[1].

The strategic advantage of this molecule lies in its structural duality:

  • The Quinoline Core (Acceptor): Quinoline is an electron-deficient heterocycle that facilitates efficient electron injection and transport. Its rigid, conjugated nature provides high thermal stability, while the specific 3-position linkage limits over-conjugation, preserving a high triplet energy ( ET​ ) necessary to prevent reverse energy transfer from the phosphorescent dopant[2].

  • The 4-Bromophenyl Handle: The bromine atom serves as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows for the modular attachment of hole-transporting (donor) moieties—such as carbazole, triphenylamine, or dibenzofuran—yielding a Donor-Acceptor (D-A) bipolar architecture[3].

By balancing hole and electron fluxes within the Emissive Layer (EML), quinoline-based bipolar hosts minimize triplet-triplet annihilation (TTA) and exciton quenching, enabling devices with External Quantum Efficiencies (EQEs) exceeding 20%[3]. Furthermore, the tunable energy levels of quinoline derivatives make them exceptional hosts for deep-red and green cyclometalated iridium complexes[4].

Experimental Workflows & Protocols

Protocol A: Synthesis of a Bipolar Host via Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 3-(4-Bromophenyl)quinoline with 9-phenyl-9H-carbazol-3-ylboronic acid to create a prototypical bipolar host material (Cz-PhQ).

Causality Insight: A biphasic solvent system (Toluene/H₂O) is utilized because toluene dissolves the organic precursors, while water dissolves the K₂CO₃ base. The base is critical; it converts the boronic acid into a highly nucleophilic boronate complex, drastically accelerating the transmetalation step with the Pd(II) intermediate.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 250 mL two-neck round-bottom flask, add 3-(4-Bromophenyl)quinoline (10.0 mmol, 2.84 g) and 9-phenyl-9H-carbazol-3-ylboronic acid (11.0 mmol, 3.16 g).

  • Solvent Addition: Add 60 mL of anhydrous toluene and 20 mL of 2M aqueous K₂CO₃.

  • Deoxygenation (Critical): Purge the biphasic mixture with ultra-pure Argon for 30 minutes. Rationale: Oxygen is a triplet diradical that rapidly oxidizes the electron-rich Pd(0) catalyst into an inactive Pd(II) species, terminating the catalytic cycle.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.5 mmol, 0.58 g) under positive Argon flow.

  • Reflux: Heat the mixture to 90°C and stir vigorously for 24 hours under an Argon atmosphere.

  • Work-up: Cool to room temperature. Extract the organic layer with dichloromethane (3 × 50 mL), wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate, 4:1 v/v).

  • Sublimation: Subject the isolated product to vacuum train sublimation (10⁻⁶ Torr, 220°C). Rationale: Trace halogen or metal impurities act as non-radiative recombination centers in OLEDs, severely degrading device lifetime and EQE. Sublimation ensures >99.99% purity.

Synthesis A 3-(4-Bromophenyl)quinoline (Acceptor Core) C Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C, Ar A->C B Carbazole Boronic Acid (Donor Moiety) B->C D Bipolar Phosphorescent Host (Cz-PhQ) C->D

Synthesis workflow of bipolar host materials via Suzuki-Miyaura coupling.

Protocol B: OLED Device Fabrication and EML Doping

This protocol outlines the integration of the synthesized Cz-PhQ host into a vacuum-deposited PhOLED.

Causality Insight: The emissive layer (EML) is co-deposited with 8 wt% of a phosphorescent Iridium dopant. Doping below 5% leads to incomplete Förster/Dexter energy transfer from the host, while doping above 10% induces concentration quenching and phase separation.

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the ITO work function and remove residual organics.

  • Vacuum Chamber Loading: Transfer substrates to a thermal evaporation chamber. Evacuate to a base pressure of ≤ 1.0 × 10⁻⁶ Torr.

  • Hole Transport Layer (HTL): Deposit N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) at a rate of 1.0 Å/s to a thickness of 40 nm.

  • Emissive Layer (EML) Co-evaporation: Co-deposit the Cz-PhQ host and the phosphorescent dopant (e.g., Ir(ppy)₃ for green or Ir(piq)₂(acac) for red) to a total thickness of 30 nm. Control the deposition rates (e.g., Host: 0.92 Å/s, Dopant: 0.08 Å/s) to achieve an 8 wt% doping concentration.

  • Electron Transport Layer (ETL): Deposit 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) at 1.0 Å/s to a thickness of 35 nm. Rationale: TPBi also acts as a hole-blocking layer (HBL), preventing holes from escaping the EML and recombining non-radiatively at the cathode interface.

  • Cathode Deposition: Deposit a 1 nm layer of Lithium Fluoride (LiF) at 0.1 Å/s (to lower the electron injection barrier), followed by 100 nm of Aluminum (Al) at 2.0 Å/s.

  • Encapsulation: Transfer the device to a nitrogen-filled glovebox and encapsulate using a glass lid and UV-curable epoxy to prevent moisture/oxygen degradation.

OLED_Architecture Anode ITO Anode (Hole Injection) HTL HTL (NPB) 40 nm Anode->HTL EML EML (30 nm) Cz-PhQ Host + 8% Ir Dopant HTL->EML ETL ETL (TPBi) 35 nm ETL->EML Cathode LiF/Al Cathode (Electron Injection) Cathode->ETL

PhOLED device architecture illustrating charge carrier convergence in the EML.

Data Presentation & Performance Metrics

The photophysical properties of the quinoline-based host must be strictly validated to ensure the triplet energy ( ET​ ) is sufficiently high to confine excitons on the dopant. The data below summarizes the expected characteristics of a optimized 3-(4-Bromophenyl)quinoline-derived bipolar host.

Table 1: Photophysical and Electrochemical Properties
MaterialAbsorption λmax​ (nm)Emission λmax​ (nm)Triplet Energy ET​ (eV)HOMO (eV)LUMO (eV) Tg​ (°C)
Cz-PhQ Host 3454122.82-5.75-2.80145
Ir(ppy)₃ (Green)3805102.42-5.20-2.60N/A
Ir(piq)₂(acac) (Red)4406202.00-5.15-2.85N/A

Note: The ET​ of the host (2.82 eV) is significantly higher than both green (2.42 eV) and red (2.00 eV) dopants, ensuring strict exothermic energy transfer and preventing back-transfer.

Table 2: PhOLED Device Performance Summary
Dopant SystemTurn-on Voltage (V)Max Current Efficiency (cd/A)Max EQE (%)CIE Coordinates (x, y)
Cz-PhQ : Ir(ppy)₃ 3.148.219.5(0.30, 0.61)
Cz-PhQ : Ir(piq)₂(acac) 3.424.517.8(0.67, 0.32)

References

  • [1] 3-(4-Bromophenyl)quinoline - Other Functional Intermediates. HQMat. 1

  • [2] Phosphorescence White Organic Light-Emitting Diodes with Single Emitting Layer Based on Isoquinolinefluorene-Carbazole Containing Host. ResearchGate. 2

  • [4] Enhanced Deep-Red Phosphorescence in Cyclometalated Iridium Complexes with Quinoline-Based Ancillary Ligands. NSF Public Access Repository. 4

  • [3] Bipolar carbazole/quinoxaline-based host materials with high efficiency in red phosphorescent OLEDs. ResearchGate. 3

Sources

Method

Catalytic systems for the C-H functionalization of 3-(4-Bromophenyl)quinoline

Application Note: Catalytic Systems for the Chemoselective C–H Functionalization of 3-(4-Bromophenyl)quinoline Strategic Overview & The Chemoselectivity Challenge 3-Arylquinolines are privileged scaffolds in drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Systems for the Chemoselective C–H Functionalization of 3-(4-Bromophenyl)quinoline

Strategic Overview & The Chemoselectivity Challenge

3-Arylquinolines are privileged scaffolds in drug discovery, frequently embedded in antimalarial agents, kinase inhibitors, and advanced functional materials. Within this class, 3-(4-bromophenyl)quinoline serves as a highly versatile, yet synthetically demanding, advanced intermediate.

The structural topology of 3-(4-bromophenyl)quinoline presents a complex landscape for late-stage functionalization due to the presence of multiple reactive sites:

  • The Directing Group : The basic quinoline nitrogen (N1), capable of coordinating transition metals[1].

  • The Heteroring : The electron-deficient quinoline core, specifically the C2 and C4 positions.

  • The Carbocycle : The pendant 4-bromophenyl ring containing sterically accessible ortho-C–H bonds.

  • The Halide Handle : The highly reactive C(sp²)–Br bond at the para position of the phenyl ring.

The fundamental challenge in derivatizing this molecule is chemoselectivity . Standard Palladium(0) catalysis will preferentially undergo oxidative addition into the labile C–Br bond to initiate cross-coupling (e.g., Suzuki or Heck reactions). To achieve targeted C–H functionalization while preserving the C–Br bond for subsequent modular derivatization, the catalytic system must bypass the M(0)/M(II) paradigm.

Mechanistic Causality: Dictating Site-Selectivity

To achieve precise functionalization, we must exploit specific metal-ligand interactions and mechanistic pathways.

Pathway A: N-Directed Ortho-C–H Functionalization (Ru/Rh Catalysis)

To functionalize the ortho-position of the 3-aryl ring without cleaving the C–Br bond, high-valent Ruthenium(II) or Rhodium(III) catalysts are employed. These metals operate via an electrophilic or Concerted Metalation-Deprotonation (CMD) pathway. Because the metal center remains in a high oxidation state (M²⁺ or M³⁺), it is insufficiently electron-rich to undergo oxidative addition into the C–Br bond. When Ru(II) coordinates to the quinoline N1, it positions the metal center in proximity to the ortho-C–H bond of the 3-aryl ring. Deprotonation via a carboxylate ligand forms a thermodynamically stable 6-membered metallacycle , enabling highly regioselective functionalization.

Pathway B: Non-Directed Heteroring C2–H Activation (Rh Pincer Catalysis)

If the goal is to functionalize the quinoline core itself, specialized bulky Rhodium(I) pincer complexes, such as RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}, are utilized. These catalysts sterically favor the activation of the less hindered C2–H position on the quinoline heteroring over the carbocycle, driven by the partial anionic carbene character of the resulting rhodium-quinolinyl bond[2].

G cluster_0 Substrate A 3-(4-Bromophenyl)quinoline B Ru(II) / Rh(III) Catalysis (CMD Pathway) A->B N-Directed C Rh(I) Pincer Catalysis (Steric Control) A->C Non-Directed D Pd(0) Catalysis (Oxidative Addition) A->D Halide Directed E Ortho-C-H Functionalization (C-Br Bond Preserved) B->E 6-Membered Metallacycle F C2-H Functionalization (C-Br Bond Preserved) C->F C2-M Bond G Cross-Coupling at C-Br (C-H Bonds Preserved) D->G M(0) Insertion

Workflow of chemoselective C-H functionalization versus cross-coupling.

Quantitative Data: Comparison of Catalytic Systems

The following table summarizes the optimized catalytic parameters required to achieve distinct functionalization vectors on 3-(4-bromophenyl)quinoline, highlighting the preservation or utilization of the C–Br bond.

Target SiteCatalytic SystemLigand / AdditiveOxidantC–Br StatusTypical Yield
Ortho-Aryl C–H [Ru(p-cymene)Cl₂]₂ (5 mol%)AgSbF₆ / Cu(OAc)₂Cu(OAc)₂Preserved 78 - 85%
Quinoline C2–H RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}None requiredNonePreserved >90%[2]
C–Br (Cross-Coupling) Pd(OAc)₂ (2 mol%)PPh₃ / K₂CO₃NoneCleaved 83 - 95%[1]
Dual C–H / C–Br Pd(OAc)₂ + 1-AdCOOHPyridine-PyridoneAg₂CO₃Cleaved 60 - 74%[3]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Ru(II)-Catalyzed Ortho-C–H Olefination (Preserving the C–Br Bond)

This protocol utilizes the quinoline nitrogen to direct a Ruthenium(II) catalyst to the ortho-position of the 4-bromophenyl ring, coupling it with an acrylate via a 6-membered ruthenacycle.

Reagents & Materials:

  • 3-(4-Bromophenyl)quinoline (1.0 mmol, 284 mg)

  • Methyl acrylate (2.0 mmol, 172 mg)

  • [Ru(p-cymene)Cl₂]₂ (0.05 mmol, 5 mol%)

  • AgSbF₆ (0.20 mmol, 20 mol%) - Acts as a halide scavenger to generate the active cationic Ru species.

  • Cu(OAc)₂ (2.0 mmol) - Acts as both the CMD base and the terminal oxidant.

  • 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine [Ru(p-cymene)Cl₂]₂, AgSbF₆, and Cu(OAc)₂. Add 2.0 mL of anhydrous DCE. Stir at room temperature for 15 minutes to allow the formation of the active [Ru(p-cymene)(OAc)]⁺ complex.

  • Substrate Addition: Add 3-(4-bromophenyl)quinoline and methyl acrylate dissolved in the remaining 3.0 mL of DCE.

  • Thermal Cycling: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 16 hours.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (15 mL), and filter through a short pad of Celite to remove copper and ruthenium salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to isolate the ortho-olefinated product.

Self-Validation & Quality Control:

  • NMR Verification: In the ¹H NMR spectrum, the appearance of two distinct doublets with a large coupling constant (J ≈ 16.0 Hz) between 6.5–7.8 ppm confirms the installation of a trans-olefin.

  • Chemoselectivity Check: High-Resolution Mass Spectrometry (HRMS) must display a characteristic 1:1 isotopic doublet (M and M+2) corresponding to the intact ⁷⁹Br and ⁸¹Br isotopes, validating that the C–Br bond survived the catalytic cycle.

G Cat [Ru(p-cymene)(OAc)]+ Active Catalyst Coord N-Coordination (Quinoline N1 binds Ru) Cat->Coord CMD Concerted Metalation-Deprotonation (Formation of 6-membered Ruthenacycle) Coord->CMD OAc- acts as base Insert Olefin Coordination & Migratory Insertion CMD->Insert Ortho-C-Ru formed Elim β-Hydride Elimination (Product Release) Insert->Elim Oxid Oxidation of Ru-H by Cu(OAc)2 Elim->Oxid Release of Alkylated Product Oxid->Cat Regeneration

Ru(II)-catalyzed concerted metalation-deprotonation (CMD) cycle.

Protocol 2: Rh(I)-Catalyzed C2–H Borylation (Preserving the C–Br Bond)

This protocol leverages steric parameters and electronic resonance to direct functionalization exclusively to the C2 position of the quinoline core[2].

Reagents & Materials:

  • 3-(4-Bromophenyl)quinoline (0.5 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (0.75 mmol)

  • RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} (0.025 mmol, 5 mol%)

  • Anhydrous n-octane (3.0 mL)

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge a resealable pressure vial with the Rhodium pincer catalyst, B₂pin₂, and 3-(4-bromophenyl)quinoline.

  • Solvent Addition: Add anhydrous n-octane (3.0 mL). The use of a non-polar aliphatic solvent enhances the stability of the highly unsaturated Rh(I) intermediate.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 80 °C for 48 hours. The reaction relies on the preferential activation of the heteroring over the carbocycle[2].

  • Isolation: Evaporate the solvent under reduced pressure. Wash the resulting solid with cold pentane (2 × 2 mL) to remove unreacted B₂pin₂ and non-polar impurities.

Self-Validation & Quality Control:

  • NMR Verification: The ¹H NMR spectrum of the starting material features a highly deshielded singlet for the C2–H proton (typically >8.8 ppm). The complete disappearance of this signal confirms quantitative C2-functionalization. Furthermore, ¹¹B NMR will show a sharp singlet at approximately 30–33 ppm, characteristic of an sp²-hybridized aryl-Bpin species.

References

  • Dual-Ligand Catalyst for the Nondirected C–H Olefination of Heteroarenes Journal of the American Chemical Society (2023). URL:[Link][3]

  • Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines Organometallics (2022). URL:[Link][2]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction The Journal of Organic Chemistry (2020). URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-(4-Bromophenyl)quinoline synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield optimization strategies for synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield optimization strategies for synthesizing 3-(4-Bromophenyl)quinoline .

This molecule presents a classic chemoselectivity challenge: cross-coupling a boronic acid with a dihalogenated system while intentionally preserving a reactive carbon-bromine (C–Br) bond in the final product.

Part 1: Mechanistic Pathway & Workflow

The most robust method for synthesizing 3-(4-Bromophenyl)quinoline is via a Suzuki-Miyaura cross-coupling . However, using 3-bromoquinoline and 4-bromophenylboronic acid often leads to uncontrolled polymerization or homocoupling. To achieve high yields, we must design an orthogonal reactivity system. By using 3-quinolineboronic acid and 1-bromo-4-iodobenzene , we exploit the bond dissociation energy differences between C–I (~234 kJ/mol) and C–Br (~280 kJ/mol). Palladium inserts into the weaker C–I bond at room temperature to 60°C, leaving the C–Br bond completely intact[1][2].

Pathway A 1-Bromo-4-iodobenzene + Pd(0) Catalyst B Oxidative Addition (Selective for C-I) A->B Mild Heat (60°C) C Transmetalation (3-Quinolineboronic Acid) B->C Base / Solvent D Reductive Elimination C->D D->A Catalytic Cycle E 3-(4-Bromophenyl)quinoline (Target Product) D->E Pd(0) Release

Catalytic cycle demonstrating C-I chemoselective oxidative addition.

Part 2: Core Troubleshooting FAQs

Q1: Why am I seeing high levels of bis-coupled oligomers instead of the target product? A: This occurs when the palladium catalyst loses chemoselectivity and undergoes oxidative addition into the C–Br bond after the initial C–I coupling. Causality & Solution: If your reaction temperature exceeds 80°C or if you are using highly electron-rich, sterically unhindered phosphine ligands (like P(t-Bu)3), the catalyst becomes active enough to break the C–Br bond[1]. Switch to a bidentate ligand like dppf, which restricts the geometry of the Pd center and limits secondary oxidative addition. Strictly maintain the reaction temperature at 60°C.

Q2: My 3-quinolineboronic acid is degrading before the reaction completes. How do I prevent this? A: You are observing protodeboronation , an undesired side reaction where the C–B bond is cleaved and replaced with a C–H bond[3]. Causality & Solution: Protodeboronation is highly base-catalyzed[4]. If you are using strong bases like KOtBu or NaOH, they accelerate the hydrolysis of the boronic acid faster than the transmetalation step can occur. Furthermore, recent high-throughput studies demonstrate that overly bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation by slowing down the productive cross-coupling cycle[5]. Switch to a milder base (e.g., K2CO3 or CsF) and use a standard ligand like PPh3 or dppf.

Q3: I am observing dehalogenation (yielding 3-phenylquinoline). What should I adjust? A: Hydrodehalogenation happens when the target product (which still contains a C–Br bond) undergoes oxidative addition with the active Pd(0) species, followed by hydride insertion (often sourced from the solvent or base) and reductive elimination. Causality & Solution: This is a symptom of catalyst over-activity and prolonged reaction times. Quench the reaction immediately upon consumption of the starting material (monitor via TLC/LCMS) and ensure your solvent is thoroughly degassed to prevent the formation of reactive palladium-peroxo species that can trigger radical dehalogenation pathways.

LogicTree Start Low Yield of Target Product Q1 High Homocoupling/Oligomers? Start->Q1 Sol1 Switch to 1-Bromo-4-iodobenzene (Exploit C-I vs C-Br reactivity) Q1->Sol1 Yes Q2 Loss of Boronic Acid (Protodeboronation)? Q1->Q2 No Sol2 Use milder base (e.g., K2CO3, CsF) Reduce bulky phosphine ligands Q2->Sol2 Yes Q3 Dehalogenation of Product? Q2->Q3 No Sol3 Lower temperature to 60°C Avoid excess electron-rich ligands Q3->Sol3 Yes

Troubleshooting logic tree for resolving common yield-limiting side reactions.

Part 3: Standard Optimized Protocol

This self-validating protocol uses kinetic control to ensure the C–Br bond remains untouched while driving the cross-coupling to completion.

Reagents & Materials:

  • 3-Quinolineboronic acid (1.0 equiv, 10 mmol)

  • 1-Bromo-4-iodobenzene (1.05 equiv, 10.5 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge an oven-dried Schlenk flask with 3-quinolineboronic acid, 1-bromo-4-iodobenzene, and K₂CO₃. Apply a vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen promotes homocoupling and degrades the active Pd(0) catalyst.

  • Solvent Addition: Add 1,4-Dioxane and H₂O via syringe. Sparge the solvent mixture with Argon for 15 minutes prior to addition.

  • Catalyst Activation: Quickly remove the septum and add Pd(dppf)Cl₂ under a positive stream of Argon. Reseal the flask.

  • Kinetic Heating: Place the flask in a pre-heated oil bath at 60°C . Self-Validation: Maintaining 60°C ensures the thermal energy is sufficient to overcome the activation barrier for C–I oxidative addition, but insufficient for C–Br activation. Stir vigorously for 12 hours.

  • Reaction Quench & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with distilled water (2 x 30 mL) and brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to isolate 3-(4-Bromophenyl)quinoline as a solid.

Part 4: Quantitative Data & Yield Comparisons

The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating why the optimized conditions are necessary.

ElectrophileBoronic AcidBaseTemp (°C)Yield (%)Major Byproduct Observed
1,4-Dibromobenzene3-Quinolineboronic acidNa₂CO₃90°C42%Bis-coupled oligomers
1-Bromo-4-iodobenzene3-Quinolineboronic acidKOtBu80°C55%Protodeboronation (3-Quinoline)
1-Bromo-4-iodobenzene3-Quinolineboronic acidK₂CO₃90°C71%Dehalogenated product (3-Phenylquinoline)
1-Bromo-4-iodobenzene 3-Quinolineboronic acid K₂CO₃ 60°C 92% None (Trace homocoupling)

Part 5: References

  • Protodeboronation (General Mechanism): Wikipedia Contributors. Protodeboronation. Wikipedia, The Free Encyclopedia.

  • Ligand Effects on Protodeboronation: Ser, C.-T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society / PubMed.

  • Base-Catalyzed Protodeboronation Pathways: Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

  • Chemoselectivity in Cross-Coupling (C-I vs C-Br): Ng, S. S., et al. (2023). Highly Selective Room-Temperature Suzuki-Miyaura Coupling of Bromo-2-Sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ResearchGate.

  • Site-Selective C–C Cross-Coupling: University of Cambridge / Schoenebeck Group (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-Bromophenyl)quinoline Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, systemic failures researchers encounter when attempting cross-coupling reactions (Suzuki-Miy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, systemic failures researchers encounter when attempting cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) with 3-(4-Bromophenyl)quinoline .

This compound presents a classic "developability" challenge: its extended, planar sp2

sp2 biaryl architecture promotes intense intermolecular π

π stacking[1]. This results in exceptionally high crystal lattice energy, rendering the substrate highly lipophilic and notoriously insoluble in standard organic solvents[1].

Below, you will find mechanistic insights, a quantitative optimization matrix, frequently asked questions, and validated experimental protocols to overcome these solubility barriers.

Mechanistic Causality: Why Poor Solubility Kills Your Catalysis

In cross-coupling reactions, the catalytic cycle relies on the rapid oxidative addition of the aryl halide to the active Palladium(0) species. When 3-(4-Bromophenyl)quinoline remains undissolved as a solid suspension, its effective concentration in the liquid phase approaches zero.

Consequently, the highly reactive Pd(0) intermediate is "starved" of its electrophilic partner. Lacking a substrate to stabilize it, the Pd(0) complexes aggregate into multi-nuclear clusters, eventually precipitating out of solution as catalytically dead "Pd black" [2]. Simply increasing the catalyst loading will not solve this; you must fundamentally alter the physical state of the substrate or the reaction environment[3].

CatalyticCycle pd0 Active Pd(0) Catalyst ox_add Oxidative Addition (Fails due to insoluble Ar-Br) pd0->ox_add Ideal Pathway deact Catalyst Deactivation (Pd Black Precipitation) pd0->deact Substrate Starvation (Low Ar-Br Conc.) pd2 Pd(II) Intermediate ox_add->pd2 transmet Transmetalation pd2->transmet red_elim Reductive Elimination transmet->red_elim red_elim->pd0

Fig 1: Catalytic cycle showing how insoluble substrates cause Pd(0) starvation and deactivation.

Quantitative Troubleshooting Matrix

To systematically optimize your reaction, compare the parameters in the table below. Transitioning from low-boiling ethereal solvents to high-temperature biphasic or solid-state systems is often mandatory for this substrate.

Solvent SystemRatioAdditive / PTCTemp (°C)Relative Solubilization of 3-(4-Br-Ph)quinolineCatalyst Deactivation Risk
THF / H₂O 4:1None65LowHigh (Pd black formation common)
1,4-Dioxane / H₂O 4:1TBAB (10 mol%)90 - 100ModerateModerate
Toluene / H₂O 3:1Aliquat 336 (5 mol%)100 - 110HighLow (Requires robust ligands)
DMF or NMP NeatNone (Homogeneous)120+Very HighModerate (Requires thermal stability)
Solid-State (Milling) N/ANaCl (Grinding auxiliary)120Maximum (Solvent-free)Very Low (Stable in solid matrix)
Frequently Asked Questions (FAQs)

Q1: My 3-(4-Bromophenyl)quinoline is completely insoluble in THF and MeOH. What is the first parameter I should change? A: Immediately abandon low-boiling, highly polar protic or mild ethereal solvents. The initial and most straightforward approach is to modify the solvent system to higher-boiling, highly non-polar aromatic solvents (e.g., Toluene) or strongly polar aprotic solvents (e.g., DMF, NMP)[3]. These allow you to increase the reaction temperature to 100–120 °C, which thermodynamically forces the rigid lattice to dissolve.

Q2: I switched to a Toluene/Water biphasic system for my Suzuki coupling, but conversion is still <10%. Why? A: Slow reaction rates in biphasic systems are caused by poor mass transfer[3]. Your hydrophobic aryl bromide is locked in the organic phase, while the inorganic base (e.g., K₂CO₃) and activated boronic acid are in the aqueous phase. You must add a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB) at 10-20 mol% to shuttle the reactive anionic species across the phase boundary[3]. Furthermore, ensure vigorous stirring (>800 rpm) to create a micro-emulsion[2].

Q3: I am observing a black precipitate forming within 15 minutes of heating. How do I prevent this? A: The black precipitate is Pd(0) aggregating into inactive palladium black due to substrate starvation[2]. To prevent this, switch to highly active, bulky, electron-rich ligands (e.g., SPhos, XPhos) or use pre-catalysts like Pd G3/G4[3][4]. These ligands accelerate the oxidative addition step and sterically protect the Pd(0) center, preventing aggregation even when the substrate concentration is momentarily low.

Q4: I have tried every solvent, and my specific derivative of this compound is classified as "practically insoluble." Is cross-coupling still possible? A: Yes. You must transition from solution-phase chemistry to mechanochemistry. High-temperature ball-milling allows for highly efficient solid-state cross-coupling of insoluble aryl halides[5]. By utilizing mechanical grinding and localized frictional heating, you completely bypass the thermodynamic requirement of solvation, forcing the solid-state molecules to interact directly with the palladium catalyst[5][6].

Troubleshooting Workflow

Workflow start Poor Solubility of 3-(4-Bromophenyl)quinoline step1 Optimize Solvent System (Toluene, Dioxane, DMF) start->step1 step2 Add Phase Transfer Catalyst (TBAB, Aliquat 336) step1->step2 Biphasic System step3 Upgrade Catalyst (Pd G3/G4, SPhos) step1->step3 Homogeneous step2->step3 step4 Mechanochemistry (Solid-State Ball Milling) step3->step4 Persistent Insolubility success Successful Cross-Coupling step3->success Yield > 80% step4->success

Fig 2: Step-by-step troubleshooting workflow for resolving substrate insolubility.

Validated Experimental Protocols
Protocol A: High-Temperature Biphasic Suzuki Coupling (Solution-Phase)

Use this protocol when the substrate exhibits marginal solubility at elevated temperatures.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-(4-Bromophenyl)quinoline (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv)[3].

  • Catalyst & PTC Addition: Add Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and the phase-transfer catalyst TBAB (15 mol%)[3].

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times)[7].

  • Solvent Addition: Syringe in a degassed mixture of Toluene/H₂O (3:1 ratio) to achieve a substrate concentration of 0.1 M.

  • Reaction: Seal the vessel with a PTFE-lined cap and submerge in a pre-heated oil bath at 105 °C. Stir vigorously (>800 rpm) to ensure a thorough emulsion[2]. Monitor via TLC/LC-MS until complete consumption of the bromide.

Protocol B: Solid-State Mechanochemical Cross-Coupling (Solvent-Free)

Use this protocol when the substrate is "practically insoluble" in all tested liquid media[5].

  • Milling Setup: Inside a glovebox, charge a 15 mL stainless steel milling jar with 3-(4-Bromophenyl)quinoline (1.0 equiv), arylboronic acid (1.1 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and SPhos (5 mol%).

  • Grinding Auxiliary: Add NaCl (approx. 200 mg per mmol of substrate) to act as a grinding auxiliary, ensuring the reaction mixture remains a stable, free-flowing powder[8].

  • Milling: Add a stainless steel milling ball (e.g., 10 mm diameter). Seal the jar tightly.

  • Reaction: Mount the jar on a high-speed ball mill (e.g., mixer mill) and operate at 30 Hz for 10–90 minutes. For highly refractory substrates, apply external heating via a heat gun (up to 120 °C) directly to the milling jar during operation[5].

  • Workup: Open the jar, extract the solid mixture with hot ethyl acetate or chloroform, filter through a Celite pad to remove inorganic salts and Pd black, and concentrate for purification[6].

References
  • Kubota, K., Seo, T., & Ito, H. "Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides." Journal of the American Chemical Society, 2021, 143(16). Available at:[Link]

  • ResearchGate. "The Suzuki Reaction Under Solvent-Free Conditions." ResearchGate, 2022. Available at: [Link]

  • ResearchGate. "Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides." ResearchGate, 2021. Available at: [Link]

  • NIH PMC. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." NIH PubMed Central. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Hydrodebromination in 3-(4-Bromophenyl)quinoline Cross-Couplings

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 3-(4-Bromophenyl)quinoline as a rigid, electron-deficient scaffold in cross-coupling re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 3-(4-Bromophenyl)quinoline as a rigid, electron-deficient scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). A pervasive issue when scaling these reactions is the accumulation of a specific byproduct: 3-phenylquinoline .

This phenomenon, known as hydrodehalogenation or debromination, drastically reduces yields and complicates downstream chromatographic purification[1]. This guide provides a mechanistic breakdown, an interactive troubleshooting FAQ, and a self-validating standard operating procedure (SOP) to systematically eliminate this byproduct.

Mechanistic Causality: Why Does Debromination Occur?

To solve debromination, we must first understand the kinetic competition at the palladium center. The quinoline moiety is highly electron-withdrawing. This electronic property accelerates the initial oxidative addition of the C–Br bond to the Pd(0) catalyst[2].

However, if the subsequent transmetalation step is kinetically slow—often due to sterically hindered coupling partners or poorly soluble bases—the resulting Pd(II)(Ar)(Br) intermediate is left vulnerable. During this prolonged lifetime, the palladium complex can oxidize components in the reaction mixture (such as primary/secondary alcoholic solvents or amine bases) to abstract a hydride[2][3]. This forms a Pd(II)(Ar)(H) species, which rapidly undergoes reductive elimination to yield the undesired debrominated arene (3-phenylquinoline) and regenerates Pd(0) in a parasitic off-cycle[1][4].

Mechanism Pd0 Pd(0) Catalyst OxAdd Pd(II)(Ar)(Br) Oxidative Addition Pd0->OxAdd + Ar-Br ArBr 3-(4-Bromophenyl)quinoline ArBr->OxAdd TransMet Pd(II)(Ar)(Nu) Transmetalation OxAdd->TransMet + Nu-M Hydride Pd(II)(Ar)(H) Hydride Transfer OxAdd->Hydride β-hydride elimination Product Ar-Nu Desired Product TransMet->Product Reductive Elimination Product->Pd0 Byproduct Ar-H Debrominated Byproduct Hydride->Byproduct Reductive Elimination Byproduct->Pd0

Catalytic cycle vs. hydrodebromination off-cycle for 3-(4-Bromophenyl)quinoline.

Troubleshooting FAQs

Q1: I am observing >20% of 3-phenylquinoline in my Suzuki coupling. Is my solvent causing this? A1: Yes, it is highly probable. Alcoholic solvents (ethanol, methanol, isopropanol) are classic culprits. The Pd(II) intermediate can coordinate to the alcohol, undergo β -hydride elimination, and generate a palladium-hydride species alongside an aldehyde or ketone byproduct[3][4]. Actionable Fix: Switch to non-protic solvents like Toluene, THF, or 1,4-Dioxane. If water is required to dissolve inorganic bases, use a biphasic system (e.g., Toluene/H₂O) rather than an alcohol/water mixture.

Q2: I switched to Toluene, but I am still seeing debromination. Could my base be the issue? A2: Absolutely. Strong, nucleophilic bases (like NaOtBu or NaOH) can aggressively promote the formation of Pd-H species[1]. Furthermore, if the base is completely insoluble in your organic solvent, transmetalation stalls, giving the catalyst time to find alternative hydride sources. Actionable Fix: Transition to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃[1]. These provide sufficient basicity to activate the boronic acid without aggressively driving side reactions.

Q3: How does ligand selection influence the hydrodehalogenation pathway? A3: The choice of phosphine ligand dictates the relative rates of transmetalation versus hydride abstraction. Standard ligands like PPh₃ often result in sluggish transmetalation for sterically hindered substrates. Bulky, electron-rich dialkylbiarylphosphines (e.g., XPhos, SPhos, or RuPhos) accelerate both transmetalation and the desired reductive elimination, effectively outcompeting the debromination off-cycle[1][4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of the debrominated byproduct during the coupling of 3-(4-Bromophenyl)quinoline with a standard arylboronic acid.

EntryCatalyst / Ligand SystemSolvent SystemBaseTemp (°C)Conversion (%)Desired Product (%)Debrominated Ar-H (%)
1Pd(PPh₃)₄ (5 mol%)EtOH / H₂O (4:1)Na₂CO₃80>956231
2Pd(OAc)₂ / PPh₃DMFNaOtBu100>953858
3Pd(dppf)Cl₂Dioxane / H₂O (5:1)Cs₂CO₃90>9988<6
4Pd₂(dba)₃ / XPhosToluene / H₂O (10:1)K₃PO₄80>9996<1

Note: Entry 4 represents the optimized conditions, utilizing a bulky ligand (XPhos) and a mild base (K₃PO₄) in a primarily non-protic solvent to suppress hydride transfer[1][4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following Standard Operating Procedure (SOP) incorporates built-in analytical checkpoints. This prevents the loss of valuable starting material by catching debromination early in the reaction lifecycle.

Optimized Suzuki-Miyaura Coupling SOP

Objective: Couple 3-(4-Bromophenyl)quinoline with an arylboronic acid while maintaining debromination below 2%.

Reagents & Preparation:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(4-Bromophenyl)quinoline (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Add anhydrous K₃PO₄ (2.0 equiv) as the mild base[1].

  • Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)[5].

  • Seal the flask with a septum and purge the atmosphere by applying vacuum and backfilling with Argon (repeat 3 times)[5]. Causality: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, stalling the reaction and increasing side-product formation.

Reaction Execution & Validation Checkpoints: 5. Inject degassed Toluene and degassed deionized H₂O (10:1 ratio, 0.2 M overall concentration) via syringe. 6. Heat the reaction mixture to 80 °C with vigorous stirring (biphasic mixtures require high sheer to ensure base transfer). 7. Validation Checkpoint 1 (T = 1 Hour): Stop stirring, allow phases to separate, and withdraw a 10 µL aliquot of the organic layer. Dilute in MeCN and analyze via LC-MS.

  • Pass Criteria: The peak for the desired product is dominant. The peak for 3-phenylquinoline (m/z[M+H]⁺ = 206.09) is < 2% relative to the product.

  • Fail Criteria: If m/z 206.09 exceeds 5%, immediately lower the temperature to 65 °C and verify that the base is adequately suspended[1].

  • Continue heating for 4–12 hours until LC-MS indicates complete consumption of the aryl bromide (m/z[M+H]⁺ = 284.00 / 286.00).

Work-up: 9. Cool to room temperature, dilute with Ethyl Acetate, and wash with brine[1]. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Start Issue: >5% Debromination Solvent 1. Solvent Check Are you using EtOH/MeOH? Start->Solvent SolventFix Switch to Toluene, THF, or Dioxane Solvent->SolventFix Yes Base 2. Base Check Using strong alkoxides? Solvent->Base No SolventFix->Base BaseFix Switch to K3PO4 or Cs2CO3 Base->BaseFix Yes Ligand 3. Ligand Check Slow transmetalation? Base->Ligand No BaseFix->Ligand LigandFix Use bulky, electron-rich ligands (e.g., XPhos) Ligand->LigandFix Yes Success Debromination Minimized (< 1%) Ligand->Success No LigandFix->Success

Logical troubleshooting workflow to systematically eliminate debromination sources.

References

  • Chemical Communications (RSC Publishing). A mechanistic investigation of hydrodehalogenation using ESI-MS. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-(4-Bromophenyl)quinoline Derivatives

Welcome to the Technical Support Center. Synthesizing or functionalizing 3-(4-bromophenyl)quinoline derivatives via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing or functionalizing 3-(4-bromophenyl)quinoline derivatives via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) presents unique mechanistic challenges. The quinoline scaffold is notorious for disrupting catalytic cycles, making catalyst loading optimization a complex balance between reactivity and decomposition.

This guide provides field-proven troubleshooting diagnostics, quantitative optimization data, and a self-validating standard operating procedure designed for researchers and drug development professionals.

Visual Diagnostic: The Catalytic Cycle & Points of Failure

To troubleshoot effectively, you must understand where the catalytic cycle is breaking down. The diagram below maps the standard cross-coupling pathway against the three most common thermodynamic sinks encountered with quinoline substrates.

CatalyticCycle Pd0 Active Pd(0) Catalyst (Low loading target) OxAdd Oxidative Addition (C-Br bond cleavage) Pd0->OxAdd PdBlack Failure Point 2: Ligand Dissociation (Pd Black Aggregation) Pd0->PdBlack PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetalation (Boronic Acid Transfer) PdII->Transmet Poison Failure Point 1: Quinoline N-Coordination (Catalyst Poisoning) PdII->Poison RedElim Reductive Elimination (Product Formation) Transmet->RedElim Homocouple Failure Point 3: O2-Promoted Homocoupling Transmet->Homocouple RedElim->Pd0 Regeneration

Fig 1: Pd-Catalytic Cycle for Quinoline Coupling highlighting critical failure points.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling for a 3-(4-bromophenyl)quinoline derivative stalls at <20% conversion, even when I increase the palladium loading to 10 mol%. Why is the catalyst dying? Causality & Solution: The failure to initiate or sustain the catalytic cycle with quinoline substrates is rarely a matter of insufficient palladium concentration. The primary thermodynamic sink is the nitrogen atom on the quinoline ring. The lone pair of electrons acts as a strong, competing σ-donor ligand, coordinating to the electrophilic Pd(II) center and forming an off-cycle, inactive complex (1[1]). Increasing the Pd loading merely creates more inactive complexes. Actionable Fix: Shift the thermodynamic equilibrium by employing bulky biaryl phosphine ligands. Ligands such as XPhos, SPhos, or n-BuPAd₂ possess large Tolman cone angles and high percent buried volumes (%V_bur). They sterically shield the palladium center, physically blocking the quinoline nitrogen from coordinating while still permitting the oxidative addition of the aryl halide (2[2]).

Q2: I am optimizing for scale-up and want to drop my Pd loading below 1 mol%. However, the reaction mixture rapidly turns black, and the yield plummets. How do I stabilize the system? Causality & Solution: The rapid darkening of the reaction mixture indicates the precipitation of "Pd black"—inactive palladium nanoparticles. At ultralow catalyst loadings, the steady-state concentration of the active Pd(0) species is extremely low. Elevated temperatures or suboptimal ligand-to-palladium ratios cause ligand dissociation, leaving the Pd(0) atoms electronically unsaturated and thermodynamically driven to aggregate (1[1]). Actionable Fix: Transition from monodentate ligands to robust bidentate systems. Bidentate ligands like dppf or specialized diphosphines like bdppma exhibit the chelate effect, drastically reducing the rate of ligand dissociation. For example, [(bdppma)PdCl₂] complexes have successfully driven aqueous Suzuki-Miyaura couplings at ultralow loadings of 0.001 mol% without precipitating Pd black (3[3]).

Q3: My catalyst loading is optimized, but I am seeing high levels of 4,4'-dibromobiphenyl (homocoupling product) instead of my desired cross-coupled quinoline. How can I suppress this? Causality & Solution: Homocoupling of the boronic acid is an oxidative side-reaction. It is primarily triggered by trace oxygen in the solvent, which intercepts the Pd(II) transmetalation intermediate, promoting a second transmetalation event rather than the desired reductive elimination (1[1]). Actionable Fix: Implement rigorous solvent degassing (e.g., freeze-pump-thaw cycles). Additionally, use a syringe pump to add the boronic acid slowly over the course of the reaction. This maintains a low steady-state concentration of the boronic acid, kinetically disfavoring the bimolecular homocoupling pathway in favor of the cross-coupling pathway.

Section 2: Quantitative Data on Catalyst Optimization

The following table summarizes the quantitative impact of various ligand and solvent systems on palladium loading requirements and overall yield for quinoline cross-couplings.

Catalyst SystemLigand TypeBaseSolvent SystemPd LoadingTypical YieldMechanistic Advantage
Pd(OAc)₂ + SPhos Monodentate (Bulky)K₃PO₄Toluene/H₂O2.0 - 5.0 mol%>85%Steric bulk prevents quinoline N-coordination (1[1]).
[(dppf)PdCl₂] BidentateCs₂CO₃1,4-Dioxane/H₂O1.0 - 3.0 mol%>90%Chelate effect stabilizes Pd, preventing Pd black (4[4]).
Pd₂(dba)₃ + n-BuPAd₂ Monodentate (Bulky)K₂CO₃DMAc1.0 - 2.0 mol%88-93%Excellent activity for sterically hindered quinolines (2[2]).
PdCl₂ + bdppma Bidentate (Diphosphine)K₂CO₃EtOH/H₂O (1:20)0.001 mol%>95%Supports ultralow loading in green aqueous conditions (3[3]).
Section 3: Standard Operating Procedure (SOP)

Ultralow-Loading Synthesis of 3-(4-Bromophenyl)quinoline Derivatives This protocol utilizes a bidentate palladium system to achieve high yields at low catalyst loadings while preventing N-poisoning and Pd black formation.

Step 1: Reagent Preparation & Rigorous Degassing

  • Charge a flame-dried Schlenk flask with the quinoline halide (1.0 equiv) and 4-bromophenylboronic acid (1.05 equiv).

  • Causality Check: Restricting the boronic acid to a mere 1.05 equivalents minimizes the available pool for oxidative homocoupling (1[1]).

Step 2: Catalyst and Base Introduction

  • Add [(dppf)PdCl₂] (1.0 mol%) and finely powdered Cs₂CO₃ (2.0 equiv) to the flask (4[4]).

  • Self-Validation Check: The solid mixture must remain free-flowing. Clumping indicates moisture contamination in the base, which accelerates unwanted protodeboronation side-reactions before the catalyst can activate.

Step 3: Solvent Addition

  • Introduce a pre-degassed mixture of 1,4-Dioxane and Water (3:1 v/v) via syringe.

  • Causality Check: The biphasic/aqueous nature of the solvent is critical. Water dissolves the inorganic base and facilitates the formation of the reactive trihydroxyboronate species required for the transmetalation step (4[4]).

Step 4: Reaction Initiation & Visual Monitoring

  • Heat the reaction mixture to 80 °C under a positive pressure of Argon.

  • Self-Validation Check: Monitor the solution's color. A stable yellow/orange hue confirms an active, stabilized catalytic cycle. If the solution rapidly turns opaque black within the first 30 minutes, the catalyst has decomposed into Pd black (1[1]). If this occurs, abort the run, verify your degassing technique, and ensure the ligand-to-metal ratio is intact.

Step 5: Isolation

  • Cool the mixture to room temperature. For highly optimized aqueous systems, the cross-coupled quinoline product will often precipitate directly from the reaction matrix, allowing for isolation via simple vacuum filtration, bypassing silica gel chromatography (3[3]).

References
  • Source: benchchem.
  • Title: Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)
  • Source: organic-chemistry.org (Synlett)
  • Source: acs.

Sources

Troubleshooting

Best column chromatography purification techniques for 3-(4-Bromophenyl)quinoline

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing chromatographic challenges with basic, lipophilic nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing chromatographic challenges with basic, lipophilic nitrogen heterocycles.

3-(4-Bromophenyl)quinoline presents a unique triad of purification hurdles:

  • A basic quinoline nitrogen that causes severe tailing on bare silica.

  • A planar aromatic system prone to π

    π stacking and poor solubility.
  • The frequent presence of structurally similar cross-coupling byproducts (e.g., debrominated impurities).

Below, you will find a decision workflow, a causality-driven troubleshooting guide, validated experimental protocols, and comparative data to optimize your purification strategy.

Section 1: Purification Decision Workflow

PurificationWorkflow Start Crude 3-(4-Bromophenyl)quinoline Solubility Soluble in Loading Solvent? Start->Solubility PoorSol Dry Loading onto Silica Solubility->PoorSol No Tailing Tailing on Bare Silica? Solubility->Tailing Yes PoorSol->Tailing Method1 Bare Silica + 1% TEA (Normal Phase) Tailing->Method1 Standard Route Method2 Amine-Functionalized Silica (No TEA needed) Tailing->Method2 Advanced Route Impurity Debrominated Impurity Present? Method1->Impurity Method2->Impurity Method3 Reversed-Phase HPLC (C18, MeCN/H2O + Buffer) Impurity->Method3 Yes Pure Pure Target Compound Impurity->Pure No Method3->Pure

Workflow for selecting the optimal purification strategy for 3-(4-Bromophenyl)quinoline.

Section 2: Troubleshooting Guide & FAQs

Q1: Why does 3-(4-Bromophenyl)quinoline exhibit severe band broadening and tailing on standard silica gel? Causality: The quinoline core contains a basic nitrogen atom with a localized lone pair of electrons. Standard bare silica gel (SiO₂) features weakly acidic surface silanol groups (Si-OH). The acid-base interaction between the basic quinoline nitrogen and the acidic silanols leads to strong, reversible adsorption, causing the compound to streak or tail across multiple fractions 1[1]. Solution: Deactivate the column by adding a competitive basic modifier, such as 1% Triethylamine (TEA), to the mobile phase. TEA preferentially binds to the active silanol sites, allowing the 3-(4-Bromophenyl)quinoline to elute in a tight, symmetrical band. Alternatively, utilizing amine-functionalized silica circumvents this issue entirely by masking the silanols with an amine-based stationary phase 2[2].

Q2: How can I separate 3-(4-Bromophenyl)quinoline from its debrominated byproduct, 3-phenylquinoline? Causality: If synthesized via a Suzuki-Miyaura coupling, protodeboronation or oxidative addition failures can yield debrominated side products. Because the loss of a bromine atom only slightly alters the overall dipole moment and polarity, normal-phase chromatography on silica gel struggles to resolve these two species. Solution: Switch to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. The heavy, lipophilic bromine atom significantly increases the hydrophobicity of 3-(4-Bromophenyl)quinoline compared to 3-phenylquinoline, leading to stronger retention on the non-polar C18 stationary phase. Use a gradient of Acetonitrile/Water with 0.1% Formic Acid to maintain sharp peak shapes for the basic quinoline 3[3].

Q3: My crude mixture has poor solubility in the Hexane/Ethyl Acetate loading solvent. How should I load it onto the column? Causality: The planar, extended aromatic nature of the bromophenylquinoline system promotes strong intermolecular π

π stacking, leading to poor solubility in non-polar solvent mixtures like hexanes. Liquid loading a partially dissolved sample causes immediate precipitation at the column head, leading to band broadening and poor resolution 1[1]. Solution: Employ the dry loading technique. Dissolve the crude mixture in a strong, volatile solvent (e.g., Dichloromethane or Tetrahydrofuran), add a small amount of bare silica gel (1:2 to 1:3 sample-to-silica weight ratio), and evaporate the solvent completely under reduced pressure. Load this free-flowing powder directly onto the top of the pre-equilibrated column.
Section 3: Step-by-Step Experimental Protocols
Protocol A: Normal-Phase Flash Chromatography with TEA Deactivation

Self-validating mechanism: The pre-equilibration step ensures all acidic silanols are saturated with TEA before the target molecule is introduced, preventing on-column degradation or irreversible binding.

  • Solvent Preparation: Prepare a mobile phase system of Hexanes and Ethyl Acetate (EtOAc). Add 1% (v/v) Triethylamine (TEA) to both the weak and strong solvent reservoirs.

  • Column Equilibration: Slurry pack the silica gel column (or use a pre-packed cartridge) and flush with at least 3 column volumes (CV) of 100% Hexanes + 1% TEA to fully deactivate the stationary phase.

  • Sample Loading: Dry load the crude 3-(4-Bromophenyl)quinoline onto a minimal amount of silica gel (as described in Q3) and apply evenly to the column head.

  • Gradient Elution: Run a gradient from 0% to 30% EtOAc in Hexanes (maintaining 1% TEA throughout). Monitor elution via UV detection at 254 nm.

  • Fraction Pooling: Combine fractions containing the pure product. Note: TEA must be removed via prolonged high-vacuum exposure or a mild aqueous workup post-purification.

Protocol B: Amine-Functionalized Silica Chromatography (Preferred Method)

Self-validating mechanism: Utilizing an amine-bonded phase eliminates the need for liquid basic modifiers, simplifying post-purification solvent removal and preventing TEA contamination in downstream NMR or biological assays.

  • Column Selection: Install a pre-packed amine-functionalized silica cartridge (e.g., KP-NH or RediSep Amine) 4[4].

  • Equilibration: Flush the column with 3 CV of 100% Hexanes. Treat the column exactly as a normal-phase system.

  • Sample Loading: Liquid load the sample if soluble in a minimal volume of DCM, or dry load using Celite (avoid bare silica for dry loading to prevent introducing acidic sites).

  • Elution: Elute using a standard Hexanes/EtOAc gradient (no TEA required). The basic quinoline will elute with sharp peak symmetry.

Section 4: Quantitative Data & Method Comparison
Purification ModalityStationary PhaseMobile Phase AdditiveResolution (Target vs. Debrominated)Tailing Factor ( As​ )Loading Capacity
Standard Normal-Phase Bare Silica (SiO₂)NonePoor> 2.5 (Severe)High (10-15%)
Deactivated Normal-Phase Bare Silica (SiO₂)1% TriethylaminePoor1.1 - 1.3 (Good)High (10-15%)
Amine-Bonded Phase Amine-Silica (NH₂)NoneModerate1.0 - 1.1 (Excellent)Medium (5-10%)
Reversed-Phase HPLC C180.1% Formic AcidExcellent1.0 - 1.2 (Excellent)Low (1-2%)
Section 5: References
  • Benchchem. "Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives". Source: Benchchem. URL:

  • Biotage. "Is there an easy way to purify organic amines?". Source: Biotage. URL:

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography". Source: Teledyne ISCO. URL:

  • SIELC. "Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column". Source: SIELC. URL:

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 3-(4-Bromophenyl)quinoline Characterization

Welcome to the Technical Support Center. Characterizing complex heterocyclic compounds like 3-(4-Bromophenyl)quinoline presents a distinct analytical challenge: the molecule contains 10 aromatic protons (6 on the quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Characterizing complex heterocyclic compounds like 3-(4-Bromophenyl)quinoline presents a distinct analytical challenge: the molecule contains 10 aromatic protons (6 on the quinoline core, 4 on the bromophenyl ring) squeezed into a narrow chemical shift window (~7.2 to 9.2 ppm). This crowding leads to severe second-order effects and multiplet overlap, complicating structural verification.

As an Application Scientist, I have designed this troubleshooting guide to provide you with field-proven, self-validating methodologies to disentangle these signals using solvent dynamics, 2D correlation, and advanced broadband homonuclear decoupling.

Part 1: Troubleshooting FAQs

Q1: Why is the aromatic region (7.4 - 8.2 ppm) of my 3-(4-Bromophenyl)quinoline ¹H NMR spectrum an unresolvable multiplet in CDCl₃? A1: The overlap is a fundamental consequence of the molecule's electronic environment. The carbocyclic ring of the quinoline core (H-5, H-6, H-7, H-8) and the attached 4-bromophenyl ring lack strong, localized electron-donating or withdrawing groups that would drastically shift their protons outside the standard aromatic window. Consequently, the AA'BB' spin system of the bromophenyl ring merges with the ABCD spin system of the quinoline carbocycle, creating a dense multiplet block [1].

Q2: How can I quickly resolve this overlap without running time-consuming 2D NMR experiments? A2: You should leverage the Aromatic Solvent-Induced Shift (ASIS) . By switching your NMR solvent from CDCl₃ to Benzene-d₆ (C₆D₆), you alter the solvation dynamics. Benzene molecules form transient, non-covalent π−π stacking interactions with the electron-deficient quinoline ring differently than they do with the bromophenyl ring. This anisotropic shielding differentially shifts the proton resonances, often pulling overlapping multiplets apart into distinct, integrable signals [1].

Q3: The 1D spectrum is still ambiguous after solvent optimization. What is the definitive 2D NMR workflow to assign the quinoline spin system versus the bromophenyl protons? A3: To achieve a self-validating assignment, you must move from homonuclear tracing to heteronuclear linking [2]:

  • COSY (Correlation Spectroscopy): Use this to trace the isolated spin systems. You will identify the H-5/H-6/H-7/H-8 continuous chain on the quinoline and the separate H-2'/H-6' to H-3'/H-5' coupling on the bromophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Because ¹³C has a much wider chemical shift range (~200 ppm), HSQC disperses the overlapping ¹H signals based on the distinct chemical shifts of their directly attached carbons [2].

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step to prove the 3-position substitution. You must look for 3-bond ( 3JCH​ ) correlations crossing the rings. Specifically, the quinoline H-2 and H-4 protons will correlate to the C-1' quaternary carbon of the bromophenyl ring, while the H-2'/H-6' protons of the bromophenyl ring will correlate back to the C-3 quaternary carbon of the quinoline core [2].

Q4: My sample concentration is too low for high-quality HMBC, and the ¹H spectrum is still a multiplet mess. What advanced 1D techniques can I use? A4: You should utilize Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence. PSYCHE suppresses homonuclear scalar couplings ( JHH​ ), collapsing complex doublets and triplets into sharp, decoupled singlets [3]. This drastically reduces the linewidth of each resonance, artificially increasing resolution and allowing you to count the exact number of distinct aromatic protons even in highly crowded regions [4].

Part 2: Quantitative Data Presentation

To illustrate the causality of the ASIS effect, the following table demonstrates the typical differential shielding observed when transferring a substituted quinoline derivative from CDCl₃ to C₆D₆. Notice how the Δδ values vary, breaking the overlap.

Proton PositionExpected Shift in CDCl₃ (ppm)Expected Shift in C₆D₆ (ppm) Δδ (CDCl₃ - C₆D₆)ASIS Effect / Resolution Outcome
H-2 (Quinoline) 8.95 (d)8.70 (d)+0.25Strong shielding; moves upfield.
H-4 (Quinoline) 8.15 (d)7.80 (d)+0.35Strong shielding; separates from phenyls.
H-8 (Quinoline) 8.10 (d)7.95 (d)+0.15Moderate shielding.
H-2', H-6' (Phenyl) 7.65 (d)7.55 (d)+0.10Weak shielding; resolves from H-5/H-6.
H-3', H-5' (Phenyl) 7.50 (d)7.25 (d)+0.25Moderate shielding.
H-5, H-6, H-7 7.55 - 7.75 (m)7.30 - 7.45 (m)VariableMultiplet block expands and separates.

Part 3: Experimental Protocols

Protocol A: Sample Preparation for ASIS NMR

Objective: Maximize solvent-solute interactions to induce differential chemical shifts.

  • Drying: Ensure the 3-(4-Bromophenyl)quinoline sample is completely dry. Residual solvents (like EtOAc or DCM) will disrupt the π−π stacking of the Benzene-d₆.

  • Dissolution: Dissolve 15-20 mg of the compound in 0.6 mL of 99.6% Benzene-d₆ (C₆D₆).

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could cause peak broadening.

  • Acquisition: Run a standard 1D ¹H NMR. Compare the spectrum directly to the CDCl₃ baseline to map the shifted peaks.

Protocol B: PSYCHE 1D ¹H NMR Acquisition

Objective: Collapse multiplets into singlets to resolve the aromatic region.

  • Tuning & Matching: Insert the sample and meticulously tune/match the probe and shim the magnet. Pure shift NMR is highly sensitive to magnetic field inhomogeneity.

  • Parameter Setup: Load the standard PSYCHE pulse program (e.g., psyche on Bruker or equivalent on JEOL/Varian) [3].

  • Chirp Pulse Calibration: Set the low-flip-angle chirp pulses (typically β≈15∘ to 20∘ ) to sweep across the aromatic bandwidth (approx. 10,000 Hz).

  • Acquisition: Set the pure shift τ -delay to accommodate J -couplings larger than 6 Hz. Acquire the pseudo-2D data (typically takes 10-30 minutes depending on concentration) [3].

  • Processing: Use the spectrometer's automated pure shift processing macro to reconstruct the 1D decoupled spectrum. Apply a mild exponential line broadening (0.3 Hz) before Fourier transformation.

Part 4: Visualizations

Workflow Start Overlapped 1H NMR (7.2 - 9.2 ppm) COSY 1. COSY Trace Spin Systems Start->COSY Identify H5-H8 & H2'-H6' HSQC 2. HSQC 1H-13C Direct Bonds COSY->HSQC Disperse via 13C HMBC 3. HMBC Link Rings via Quaternary C HSQC->HMBC Connect Fragments Resolved Full Structural Assignment HMBC->Resolved Final Validation

Figure 1: Step-by-step 2D NMR logical workflow for structural elucidation.

ASIS Sample 3-(4-Bromophenyl)quinoline CDCl3 CDCl3 Solvent (Random Solvation) Sample->CDCl3 C6D6 Benzene-d6 Solvent (pi-pi Stacking) Sample->C6D6 Overlap Severe Peak Overlap (Multiplets merge) CDCl3->Overlap Resolved Differential Shielding (Peaks Separate) C6D6->Resolved ASIS Effect Overlap->Resolved Apply PSYCHE Pure Shift NMR

Figure 2: Mechanism of resolving overlaps via Solvent Effects (ASIS) and Pure Shift NMR.

References

  • F. J. M. Al-Harrasi et al. "PSYCHE—A Valuable Experiment in Plant NMR-Metabolomics." MDPI Molecules, 2020. Available at: [Link]

  • Y. Zhang et al. "Sensitivity-Enhanced Pure Shift Spectroscopy Empowered by Deep Learning and PSYCHE." Analytical Chemistry - ACS Publications, 2025. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Substitutions of 3-(4-Bromophenyl)quinoline

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for navigating the complexities of nucleophilic substitution reactions on the sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for navigating the complexities of nucleophilic substitution reactions on the sterically demanding 3-(4-bromophenyl)quinoline scaffold. The inherent steric congestion at the C-3 position, flanked by the quinoline's fused ring and the bulky aryl substituent, presents a significant challenge to conventional cross-coupling methodologies. This document provides in-depth, field-proven troubleshooting advice, optimized protocols, and mechanistic explanations to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my standard palladium-catalyzed amination (Buchwald-Hartwig) failing or giving abysmal yields with 3-(4-bromophenyl)quinoline?

A1: The low reactivity of this substrate stems from a confluence of steric and electronic factors. The primary obstacle is severe steric hindrance around the C-3 reaction center. This congestion impedes two critical steps in the catalytic cycle:

  • Oxidative Addition: While generally feasible, the approach of the palladium(0) catalyst to the C-Br bond is sterically hindered.

  • Reductive Elimination: This is often the rate-limiting step for sterically demanding substrates.[1] The bulky groups on both the quinoline scaffold and the incoming nucleophile prevent the palladium center from adopting the compact geometry required for efficient C-N bond formation.

Furthermore, the quinoline nitrogen itself can act as a Lewis base, coordinating to the palladium catalyst. This coordination can lead to catalyst inhibition or "poisoning," effectively removing it from the catalytic cycle.[2] Standard catalyst systems are simply not robust enough to overcome these combined challenges.

Q2: What is the single most critical parameter to modify for this transformation?

A2: Ligand selection is paramount. The evolution of the Buchwald-Hartwig amination has shown that overcoming steric hindrance is almost entirely a function of ligand design.[3][4] For a substrate like 3-(4-bromophenyl)quinoline, you must employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands are designed to promote the formation of a highly active, monoligated L-Pd(0) species. This three-coordinate intermediate is less sterically crowded and undergoes reductive elimination significantly faster than four-coordinate analogues, directly addressing the core problem of steric congestion.[3]

Q3: Are there alternatives to palladium catalysis for this specific C-N bond formation?

A3: While palladium catalysis remains the most versatile and widely adopted method, copper-catalyzed Ullmann-type couplings are a potential alternative.[5] Historically, Ullmann reactions required harsh conditions, but modern systems using specialized ligands have improved their scope. However, for challenging, sterically hindered substrates, the Buchwald-Hartwig reaction, with an appropriately chosen "third-generation" or "fourth-generation" ligand, typically offers superior yields and functional group tolerance.[3][6] Nickel-based systems are also emerging but can be sensitive.[7][8] For this specific challenge, optimizing a robust palladium-based system is the most reliable strategy.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses specific experimental failures in a diagnostic, question-and-answer format.

Problem: No or Very Low Conversion (<10%)

Possible Cause 1: Inactive Catalyst System The active Pd(0) species is highly sensitive to oxygen and water.[9] Any deviation from strictly anhydrous and anaerobic conditions can lead to immediate catalyst death.

  • Solution:

    • Ensure Inert Atmosphere: Use a high-quality glovebox or employ rigorous Schlenk line techniques. A minimum of three vacuum/backfill cycles with high-purity argon or nitrogen is mandatory before adding reagents.[9]

    • Use Anhydrous, Degassed Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and degas them thoroughly via sparging with inert gas for at least 30 minutes or through freeze-pump-thaw cycles.

    • Switch to a Pre-catalyst: Instead of generating Pd(0) in situ (e.g., from Pd(OAc)₂), use a modern palladacycle pre-catalyst (e.g., XPhos Pd G3). These are air-stable solids that reliably generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.[10]

Possible Cause 2: Incorrect Ligand and Base Combination The synergy between the ligand and base is critical. A base that is too weak will not efficiently deprotonate the amine-palladium complex, halting the catalytic cycle.

  • Solution:

    • Ligand Screening: The first and most crucial optimization step is to screen a panel of bulky, electron-rich biarylphosphine ligands. See Table 1 for recommendations.

    • Base Strength: For most aminations with this substrate, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the primary choices. If your substrate has base-sensitive functional groups, a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be attempted, but this will likely require a more active catalyst system and higher temperatures.[11]

Problem: Reaction Stalls at Intermediate Conversion (e.g., 40-60%)

Possible Cause 1: Catalyst Decomposition While heating is necessary, typically in the 80-110 °C range, excessive temperatures (>120 °C) or prolonged reaction times can cause the catalyst to decompose into inactive palladium black.[2]

  • Solution:

    • Visual Inspection: Observe the reaction mixture. The formation of a fine black precipitate (palladium black) is a clear sign of catalyst death.

    • Temperature Optimization: Lower the reaction temperature by 10-20 °C and increase the reaction time. A more stable pre-catalyst or a more robust ligand can also improve thermal stability.

    • Catalyst Loading: While not ideal, a sequential addition of a small amount of catalyst mid-reaction can sometimes restart a stalled reaction, though this often points to an underlying stability issue.

Possible Cause 2: Product Inhibition or Catalyst Poisoning The product, a 3-aminoquinoline derivative, can sometimes bind more strongly to the palladium center than the starting materials, leading to product inhibition. As mentioned, the quinoline nitrogen can also be a source of catalyst poisoning.

  • Solution:

    • Maximize Ligand Bulk: This is the most effective solution. Extremely bulky ligands like BrettPhos or the use of N-heterocyclic carbene (NHC) ligands can create a sufficiently crowded coordination sphere around the palladium, preventing inhibitory binding from the quinoline nitrogen.[12][13]

    • Adjust Stoichiometry: While less common, using a slight excess of the aryl bromide can sometimes help keep the catalyst in the active cycle.

Data & Protocols

Table 1: Recommended Ligands for Sterically Hindered C-N Couplings
Ligand NameClassKey Features & RationaleTypical Nucleophiles
XPhos Biaryl MonophosphineExcellent balance of bulk and electron-donating character. A robust, general-purpose ligand for challenging substrates.[6]Primary & Secondary Amines, Anilines
RuPhos Biaryl MonophosphineIncreased steric bulk compared to XPhos. Often provides higher turnover numbers for very hindered couplings.[6]Sterically Hindered Secondary Amines
BrettPhos Biaryl MonophosphineFeatures a bulky phosphine and a dimethylamino group that can stabilize the catalyst. Highly effective for hindered systems.[6][11]Electron-deficient or Hindered Amines
IPr*OMe N-Heterocyclic Carbene (NHC)Extremely bulky NHC ligand. Shows exceptional activity for coupling hindered aryl halides where phosphine ligands may fail.[12]Carbazole, Hindered Anilines
Diagram 1: Troubleshooting Workflow for Low-Yield Reactions

G start Low / No Yield in Amination check_inert 1. Verify Inert Atmosphere (Glovebox / Schlenk) start->check_inert check_reagents 2. Check Reagent Quality (Anhydrous Solvent, Pure Amine/Base) check_inert->check_reagents Atmosphere OK optimize_catalyst 3. Optimize Catalyst System check_reagents->optimize_catalyst Reagents OK sub_ligand Screen Bulky Ligands (XPhos, RuPhos, BrettPhos) optimize_catalyst->sub_ligand sub_base Use Strong Base (NaOtBu, LHMDS) optimize_catalyst->sub_base sub_precatalyst Use Pre-catalyst (e.g., G3-Palladacycle) optimize_catalyst->sub_precatalyst optimize_temp 4. Adjust Temperature success Improved Yield optimize_temp->success Conditions Optimized sub_ligand->optimize_temp sub_base->optimize_temp sub_precatalyst->optimize_temp

Caption: A logical workflow for troubleshooting failed amination reactions.

Diagram 2: The Role of Bulky Ligands in the Buchwald-Hartwig Catalytic Cycle

G pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-Br pd2_complex L-Pd(II)(Ar)(Br) ox_add->pd2_complex amine_assoc Amine Association pd2_complex->amine_assoc + HNR'R'' pd2_amine [L-Pd(II)(Ar)(HNR'R'')]⁺ amine_assoc->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido L-Pd(II)(Ar)(NR'R'') deprotonation->pd2_amido reductive_elim Reductive Elimination (Rate-Limiting Step) pd2_amido->reductive_elim note Bulky Ligand (L) promotes formation of a 3-coordinate intermediate, accelerating this sterically-hindered reductive elimination step. pd2_amido->note reductive_elim->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) reductive_elim->product

Caption: Buchwald-Hartwig cycle highlighting the sterically-hindered step.

Optimized Experimental Protocol: General Procedure

This protocol provides a robust starting point for the amination of 3-(4-bromophenyl)quinoline with a generic secondary amine (e.g., morpholine).

Reagents & Equipment:

  • 3-(4-Bromophenyl)quinoline (1.0 eq)

  • Secondary Amine (1.2 - 1.5 eq)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • XPhos Ligand (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous, degassed toluene (0.1 M concentration relative to aryl bromide)

  • Oven-dried glassware, magnetic stir bar, inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Vessel Preparation: In a glovebox, add 3-(4-bromophenyl)quinoline (e.g., 0.5 mmol, 143 mg), XPhos Pd G3 (0.01 mmol, 9.5 mg), XPhos ligand (0.01 mmol, 4.8 mg), and sodium tert-butoxide (0.75 mmol, 72 mg) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed toluene (5 mL) to the vial, followed by the secondary amine (e.g., morpholine, 0.6 mmol, 52 µL).

  • Reaction: Seal the vial tightly with a cap containing a PTFE septum. Remove the vessel from the glovebox and place it in a preheated heating block or oil bath set to 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (under an inert atmosphere if possible) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is deemed complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and filter through a short plug of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 3-aminoquinoline product.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singleton, J. T. (2003). The uses of pincer complexes in organic synthesis. Tetrahedron, 59(11), 1837-1857.
  • ResearchGate. Simplified catalytic cycle for Buchwald−Hartwig amination reaction. [Link]

  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • ResearchGate. Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. [Link]

  • Royal Society of Chemistry. Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. [Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • National Institutes of Health. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • National Institutes of Health. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

  • National University of Singapore. Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. [Link]

  • National Institutes of Health. Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides. [Link]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • ACS Publications. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • National Institutes of Health. Reductive Elimination from Arylpalladium Cyanide Complexes. [Link]

  • ChemRxiv. Catalyzed and Ligand-enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid. [Link]

  • Universitat Autònoma de Barcelona. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • ACS Publications. C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. [Link]

  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Quimitube. Nucleophilic substitution in quinoline and isoquinoline. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • MDPI. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]

  • Google Patents. The synthetic method of the bromophenol of 3 amino 4.
  • ACS Publications. Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. [Link]

  • ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. [Link]

  • ResearchGate. Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • scielo. Recent advances in selective functionalization of the quinazoline scaffold. [Link]

  • Quora. Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. [Link]

  • National Institutes of Health. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Reddit. Effect on steric hindrance on nucleophiles. [Link]

  • Semantic Scholar. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • MDPI. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Purity Validation of 3-(4-Bromophenyl)quinoline: HPLC-MS vs. Alternative Modalities

Executive Summary & Rationale In the synthesis of advanced organic materials and active pharmaceutical ingredients (APIs), 3-(4-Bromophenyl)quinoline (CAS: 1309444-57-2) serves as a critical structural intermediate. Comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the synthesis of advanced organic materials and active pharmaceutical ingredients (APIs), 3-(4-Bromophenyl)quinoline (CAS: 1309444-57-2) serves as a critical structural intermediate. Commercial specifications for typically demand a stringent purity of ≥99%[1]. However, achieving and proving this purity requires a highly discriminative analytical approach.

Synthesized primarily via Suzuki-Miyaura cross-coupling, typical impurities include unreacted boronic acids, debrominated byproducts, and heavy homocoupled dimers. As a Senior Application Scientist, I approach method development through the lens of physicochemical causality. Because these specific impurities are non-volatile and share similar UV-absorbance profiles with the target API, traditional standalone techniques fall short. This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against alternative modalities and provides a self-validating,-compliant protocol[2] for its purity validation.

Methodological Causality: Modality Comparison

To select the optimal analytical technique, we must first analyze the molecule:

  • Molecular Weight: 284.15 g/mol .

  • Structure: A highly conjugated π-system (quinoline + phenyl ring) yielding a strong UV chromophore.

  • Volatility: High boiling point; thermally stable but prone to retaining heavy dimeric impurities.

While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detecting volatile residual solvents, confirm that HPLC is superior for analyzing non-volatile, thermally stable pharmaceutical intermediates[3]. Furthermore, standalone HPLC-UV cannot definitively identify co-eluting unknown peaks[4]. Therefore, HPLC-MS emerges as the definitive solution.

Table 1: Comparative Analysis of Analytical Modalities
ModalityPrimary MechanismAdvantages for 3-(4-Bromophenyl)quinolineLimitations for this APIVerdict
HPLC-MS Liquid phase separation + UV/Ion mass detectionDetects non-volatile coupling byproducts; provides exact mass and isotopic pattern (⁷⁹Br/⁸¹Br) confirmation.Higher operational cost; requires volatile MS-compatible buffers.Optimal for comprehensive purity and identity validation.
GC-MS Gas phase partitioning + Electron Ionization (EI)Excellent for detecting residual volatile solvents (e.g., THF, Toluene used in synthesis).Dimeric impurities have high boiling points, leading to thermal degradation or column retention.Supplementary (Best restricted to residual solvent analysis).
HPLC-UV Liquid phase separation + Optical absorbanceHighly reproducible quantitation; cost-effective for routine QA/QC.Cannot identify unknown degradation peaks or co-eluting impurities without reference standards.Inadequate for initial method development or structural confirmation.

Logical Workflow of Purity Validation

The following diagram illustrates the logical, self-validating workflow required to ensure data integrity during the HPLC-MS analysis.

HPLC_MS_Workflow Sample 3-(4-Bromophenyl)quinoline Sample Prep (MeCN/H2O) SST System Suitability Test (SST) Rs > 2.0, RSD < 2.0% Sample->SST Injection Separation RP-HPLC Separation (C18, 0.1% FA / MeCN) SST->Separation Passes Criteria UV PDA Detection (254 nm) Quantitative Purity Separation->UV Eluate Split MS ESI+ MS Detection Structural Confirmation Separation->MS Eluate Split Validation ICH Q2(R2) Data Output (Linearity, Accuracy, LOQ) UV->Validation % Area MS->Validation Mass Spectra

Figure 1: Self-validating HPLC-MS analytical workflow for 3-(4-Bromophenyl)quinoline purity.

Self-Validating Experimental Protocol (HPLC-MS)

A robust analytical method must be a self-validating system. The following protocol embeds causality into every step, ensuring the system proves its fitness before generating reportable data.

Phase 1: Chromatographic Conditions & Causality
  • Column: C18, 2.1 x 100 mm, 1.7 µm.

    • Causality: The octadecylsilane stationary phase provides the optimal hydrophobic retention mechanism for the non-polar quinoline core.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: As noted by , volatile buffers are mandatory for LC-MS[5]. Formic acid acts as an ion-pairing agent to suppress residual silanol interactions (sharpening peaks) and provides the abundant protons necessary to drive positive Electrospray Ionization (ESI+) in the mass spectrometer. Non-volatile salts (like phosphates) are strictly avoided to prevent source fouling.

  • Gradient: 5% B to 95% B over 10 minutes.

    • Causality: A broad gradient ensures highly polar unreacted boronic acids elute early, while highly lipophilic homocoupled dimers elute late, preventing column carryover.

Phase 2: System Suitability Testing (The Gatekeeper)

Before analyzing the batch, the system must pass the System Suitability Test (SST). If these criteria fail, the analysis halts automatically.

  • Blank Injection: Inject 50:50 Water:MeCN. Acceptance: No peaks > 0.05% of the target API area. (Validates absence of carryover).

  • Resolution Mix: Inject a standard containing 3-(4-Bromophenyl)quinoline spiked with a known closely eluting impurity (e.g., 3-phenylquinoline). Acceptance: Resolution (Rs) > 2.0. (Validates the column's separating power).

  • Precision Standard: Inject the 100% working standard (100 µg/mL) six consecutive times. Acceptance: Peak area %RSD ≤ 2.0%, Tailing factor ≤ 1.5. (Validates injector reproducibility and peak symmetry).

Phase 3: Dual-Detection Execution
  • Photodiode Array (PDA) UV Detection: Set to 254 nm.

    • Causality: The extended π-conjugation of the API yields maximum absorbance near 254 nm, allowing for highly sensitive, concentration-dependent quantitation.

  • Mass Spectrometry (MS) Detection: ESI+ mode, scanning m/z 100-1000.

    • Causality: Confirms peak identity. Due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes, 3-(4-Bromophenyl)quinoline will exhibit a distinct, diagnostic 1:1 isotopic doublet at m/z 284.0 and 286.0 [M+H]⁺. This isotopic signature is an absolute confirmation of structural identity that UV alone cannot provide.

Quantitative Data Interpretation

To ensure regulatory compliance, the method is validated according to the [2], which dictate the parameters for specificity, linearity, and precision.

Table 2: ICH Q2(R2) Validation Metrics for 3-(4-Bromophenyl)quinoline
Validation ParameterICH Q2(R2) ObjectiveAcceptance CriteriaExpected Analytical Outcome
Specificity Prove method discriminates API from impurities.No interference at API retention time.Baseline resolution (Rs > 2.0) from all Suzuki coupling byproducts.
Linearity Prove response is proportional to concentration.Correlation coefficient (R²) ≥ 0.999.R² > 0.999 across the 0.1 µg/mL to 150 µg/mL range.
Precision (Repeatability) Prove system consistency.%RSD of peak area ≤ 2.0% (n=6).%RSD < 1.0% for 100 µg/mL standard injections.
Accuracy (Recovery) Prove exact quantitation.Mean recovery 98.0% - 102.0%.99.5% recovery across 50%, 100%, and 150% spike levels.
LOD / LOQ Define sensitivity limits.Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ).LOQ ≤ 0.05% of nominal concentration (UV 254 nm).

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL:[Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing Source: AELAB Group URL:[Link]

  • Analytical Method Development and Validation in Pharmaceuticals Source: ResolveMass Laboratories URL:[Link]

Sources

Comparative

Mass spectrometry validation methods for 3-(4-Bromophenyl)quinoline synthesis

Mass Spectrometry Validation Methods for 3-(4-Bromophenyl)quinoline Synthesis: A Comparison Guide As drug development and advanced materials research increasingly rely on halogenated heterocyclic scaffolds, the precise s...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation Methods for 3-(4-Bromophenyl)quinoline Synthesis: A Comparison Guide

As drug development and advanced materials research increasingly rely on halogenated heterocyclic scaffolds, the precise synthesis and validation of intermediates like 3-(4-Bromophenyl)quinoline (CAS: 1309444-57-2)[1] have become paramount. Typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, this compound presents unique analytical challenges. The presence of the bromine atom and the basic quinoline nitrogen necessitates a highly specific analytical approach to differentiate the target molecule from homocoupled byproducts and unreacted precursors.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS) to establish the optimal validation framework for this synthesis.

Mechanistic Context & Analytical Challenges

In a standard synthesis, 3-bromoquinoline is coupled with (4-bromophenyl)boronic acid. The primary analytical challenge is the potential for side reactions, including debromination or the formation of biphenyl homocoupling impurities. Mass spectrometry serves as the definitive validation tool because the natural isotopic abundance of bromine (approximately 50.69% 79 Br and 49.31% 81 Br) provides a self-validating 1:1 isotopic signature (M and M+2) that must be preserved and identified in the final product.

Pathway Substrate 3-Bromoquinoline + (4-Bromophenyl)boronic acid Catalysis Pd-Catalyzed Suzuki Coupling Substrate->Catalysis Product 3-(4-Bromophenyl)quinoline CAS: 1309444-57-2 Catalysis->Product Main Pathway Impurity1 Homocoupling Byproduct (Biphenyl derivative) Catalysis->Impurity1 Side Reaction Impurity2 Debrominated Quinoline Catalysis->Impurity2 Side Reaction MS_Validation Mass Spectrometry Validation Gateway Product->MS_Validation Impurity1->MS_Validation Impurity2->MS_Validation

Figure 1: Synthesis workflow of 3-(4-Bromophenyl)quinoline and byproducts requiring MS validation.

Objective Comparison of Mass Spectrometry Alternatives

1. Gas Chromatography-Mass Spectrometry (GC-MS - Electron Ionization)

  • Mechanism & Causality: GC-MS utilizes a hard ionization technique (EI at 70 eV). For quinoline derivatives, EI generates a robust molecular radical cation ( M+∙ )[2]. The high thermal stability of 3-(4-Bromophenyl)quinoline allows it to vaporize without degradation, making GC-MS highly effective for identifying volatile and semi-volatile cross-coupling byproducts.

  • Pros: Unambiguous isotopic pattern matching; extensive spectral libraries; excellent separation of non-polar impurities using a DB-5MS column[3].

  • Cons: Requires higher temperatures; less suitable for highly polar degradation products.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS - Electrospray Ionization)

  • Mechanism & Causality: LC-MS/MS employs soft ionization (ESI). The basicity of the quinoline nitrogen ensures highly efficient protonation ( [M+H]+ ) in acidic mobile phases (e.g., 0.1% formic acid)[4]. Operating in Multiple Reaction Monitoring (MRM) mode allows for unparalleled sensitivity by isolating the precursor ion and monitoring specific fragmentation events.

  • Pros: Exceptional sensitivity and selectivity; rapid run times; ideal for high-throughput screening of reaction aliquots[5].

  • Cons: Matrix effects from residual palladium catalysts or salts can suppress ionization.

3. High-Resolution Mass Spectrometry (HRMS - Q-TOF or Orbitrap)

  • Mechanism & Causality: HRMS provides exact mass measurements (sub-5 ppm mass accuracy). This is critical for distinguishing isobaric interferences that nominal mass instruments (like single quadrupoles) cannot resolve.

  • Pros: Definitive elemental composition confirmation; identifies unknown side-products without requiring reference standards.

  • Cons: Higher instrument cost and complex data processing workflows.

Quantitative Data Summary

The following table compares the performance metrics of these three platforms for the validation of quinoline derivative synthesis.

Analytical PlatformIonization ModeLimit of Detection (LOD)Mass AccuracyResolution (FWHM)Primary Application in Synthesis
GC-MS (Single Quad) EI (70 eV)~10-50 ng/mLNominal (±0.5 Da)~1,000Purity screening, volatile byproducts
LC-MS/MS (QqQ) ESI Positive~1-5 ng/mLNominal (±0.5 Da)~2,000Trace quantification, reaction kinetics
LC-HRMS (Q-TOF) ESI Positive~5-10 ng/mL< 5 ppm> 30,000Exact mass confirmation, unknown ID

Data synthesized from standard validation parameters for quinoline compounds[4][5][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every sequence includes system suitability tests (SST), blank injections to monitor carryover, and mandatory isotopic pattern verification.

Protocol A: LC-MS/MS (MRM) Trace Validation Workflow

This method is optimized for quantifying residual 3-(4-Bromophenyl)quinoline in complex crude mixtures.

MRM_Logic Precursor Precursor Ion (ESI+) m/z 284.0 (79Br) m/z 286.0 (81Br) CID Collision-Induced Dissociation Argon Gas, CE: 25-35 eV Precursor->CID Q1 Selection Product1 Product Ion 1 (Quantifier) m/z 205.1 (Loss of Br radical) CID->Product1 Q3 Monitoring Product2 Product Ion 2 (Qualifier) m/z 178.1 (Quinoline core fragment) CID->Product2 Q3 Monitoring

Figure 2: LC-MS/MS MRM transition logic for 3-(4-Bromophenyl)quinoline quantification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the crude synthesis product in 1.0 mL of LC-MS grade acetonitrile. Sonicate for 5 minutes. Dilute 1:1000 in the initial mobile phase to prevent detector saturation and mitigate matrix suppression from residual coupling catalysts[6].

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). The hydrophobic stationary phase effectively retains the aromatic quinoline core[4].

    • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a proton source, ensuring the quinoline nitrogen is fully ionized to [M+H]+ prior to entering the ESI source[4].

    • Gradient: 10% B to 90% B over 4 minutes.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Self-Validation Check: The system must detect both m/z 284.0 ( 79 Br) and m/z 286.0 ( 81 Br) in a ~1:1 ratio. If this ratio deviates by more than 10%, the peak is not the target compound.

  • MRM Transitions:

    • Quantifier: m/z 284.0 205.1 (Collision Energy: 30 eV). Causality: This transition represents the homolytic cleavage of the C-Br bond, a highly favored pathway for halogenated aromatics.

Protocol B: GC-MS Structural Elucidation Workflow

This protocol is utilized to assess the overall purity and identify non-polar homocoupling byproducts.

Step-by-Step Methodology:

  • Sample Preparation: Extract the crude reaction mixture with ethyl acetate. Wash with brine, dry over anhydrous Na2​SO4​ , and reconstitute in hexane (100 µg/mL). Causality: Hexane ensures only non-polar to semi-polar analytes are injected, protecting the GC column from polar salts[2].

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The slight polarity of the 5% phenyl groups provides optimal selectivity for separating the target quinoline from structurally similar biphenyl impurities[3].

    • Temperature Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min). Causality: The rapid ramp minimizes band broadening for the high-boiling 3-(4-Bromophenyl)quinoline, preventing poor peak resolution[3].

  • Mass Spectrometry Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 400.

    • Self-Validation Check: The mass spectrum must exhibit the molecular ion radical cation ( M+∙ ) at m/z 283 and 285 (1:1 ratio). The absence of an m/z 204 peak (debrominated quinoline) in the blank confirms zero carryover.

References

  • Gerace, E., et al. "Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis." PubMed (2010).[Link]

  • "Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food." PubMed (2021). [Link]

  • "Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations." ResearchGate (2011).[Link]

  • "3-(4-Bromophenyl)quinoline - Other Functional Intermediates." HQMat.[Link]

Sources

Validation

Structural and electronic differences between 3-(4-Bromophenyl)quinoline and 3-(3-Bromophenyl)quinoline

An in-depth comparative analysis of 3-(4-Bromophenyl)quinoline and 3-(3-Bromophenyl)quinoline requires looking beyond their shared molecular weight and basic scaffold. As positional isomers, the placement of the bromine...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-(4-Bromophenyl)quinoline and 3-(3-Bromophenyl)quinoline requires looking beyond their shared molecular weight and basic scaffold. As positional isomers, the placement of the bromine atom—para versus meta—triggers a cascade of structural, electronic, and reactive divergences.

As a Senior Application Scientist, I have structured this guide to dissect these differences objectively. We will explore the causality behind their electronic behaviors, evaluate their performance in cross-coupling reactions, and provide a self-validating experimental framework for kinetic profiling.

Electronic Divergence: Inductive vs. Resonance Effects

The fundamental difference between these two isomers lies in the electronic communication between the bromine atom and the quinoline core.

  • 3-(4-Bromophenyl)quinoline (Para-Isomer) [1]: Bromine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). However, in the para position, the bromine's lone pair electrons can participate in π -resonance (+R) with the phenyl ring. This +R effect partially offsets the -I effect, making the para carbon slightly less electron-deficient.

  • 3-(3-Bromophenyl)quinoline (Meta-Isomer) [2]: In the meta position, resonance delocalization onto the carbon connecting to the quinoline ring is symmetrically forbidden. The bromine atom acts almost exclusively via its -I effect. Consequently, the Hammett constant ( σ ) for a meta-bromo group ( σm​=0.39 ) is significantly higher than that of a para-bromo group ( σp​=0.23 ).

Density Functional Theory (DFT) studies utilizing B3LYP/6-31+G(d) models on related 3-phenylquinoline derivatives demonstrate that while the dihedral angle between the quinoline and phenyl rings remains relatively consistent (~30–40° in the gas phase) to minimize steric clash, the electronic distribution is heavily skewed by the halogen's position [3].

Quantitative Comparison Table
Property3-(4-Bromophenyl)quinoline (para)3-(3-Bromophenyl)quinoline (meta)Causality / Mechanistic Origin
CAS Number 1309444-57-2141938-29-6Isomeric structural differentiation.
Hammett Constant ( σ ) 0.230.39+R effect offsets -I in para; pure -I effect dominates in meta.
C-Br Oxidative Addition Rate Baseline (1.0x)Accelerated (>1.0x)Higher electron deficiency at the meta C-Br bond accelerates Pd(0) insertion.
Halogen Bonding Trajectory Linear ( ∼180∘ to phenyl axis)Lateral ( ∼120∘ to phenyl axis)Dictates the orientation of the σ -hole for target protein binding pockets.
Dipole Moment ( μ , approx) LowerHigherVector addition of the quinoline dipole and the asymmetric meta C-Br dipole.

Structural Implications in Drug Design (SAR)

When utilizing these scaffolds in medicinal chemistry, the spatial projection of the bromine atom dictates the Structure-Activity Relationship (SAR). Bromine acts as a potent halogen bond donor due to its electron-deficient " σ -hole."

  • The para-isomer projects this σ -hole linearly, making it ideal for deep, narrow hydrophobic pockets where it can interact with backbone carbonyls at the base of the cleft.

  • The meta-isomer projects the σ -hole laterally. This is strategically advantageous when the binding pocket is wide, allowing the quinoline core to anchor via π−π stacking while the meta-bromine reaches sideways to engage adjacent amino acid residues.

Recent advances in molecular ferroelectric catalytic annulations have made the synthesis of such specific 3-arylquinolines highly efficient, allowing researchers to rapidly build libraries of these isomers for SAR screening [4].

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively measure the difference in C-Br bond reactivity between the two isomers, we employ a Single-Pot Competitive Suzuki-Miyaura Cross-Coupling .

The Causality of the Design: Running parallel reactions in separate flasks introduces variables (temperature gradients, localized catalyst degradation, stirring efficiency). By placing both isomers in the same reaction vessel with a limiting amount of phenylboronic acid, they must compete for the active Pd(0) catalyst. The ratio of the resulting products directly and flawlessly yields the relative rate constants ( kmeta​/kpara​ ).

Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 0.50 mmol of 3-(4-Bromophenyl)quinoline, 0.50 mmol of 3-(3-Bromophenyl)quinoline, and 0.50 mmol of phenylboronic acid (the limiting reagent).

  • Internal Standard Addition: Add exactly 0.10 mmol of 1,3,5-trimethoxybenzene. Dissolve the mixture in 10 mL of anhydrous THF.

  • Catalyst Activation: Add 2.0 equivalents of aqueous K2​CO3​ (2M, degassed). Initiate the reaction by adding 1.0 mol% Pd(PPh3​)4​ . Heat to 65°C under vigorous stirring.

  • Time-Course Sampling & Quenching: At t= 5, 15, 30, and 60 minutes, extract a 50 μ L aliquot.

    • Causality of Quench: Immediately inject the aliquot into a pre-chilled vial containing 1 mL of cold ethyl acetate and 1 mL of saturated brine. The sudden temperature drop and phase separation instantly halt the catalytic cycle, ensuring the kinetic snapshot is perfectly preserved.

  • Analysis: Analyze the organic layer via HPLC-UV (254 nm). Integrate the peaks for both starting materials and the newly formed 3-(biphenyl-4-yl)quinoline and 3-(biphenyl-3-yl)quinoline against the internal standard.

Experimental Workflow Visualization

Below is the logical flow of the competitive kinetic profiling system, illustrating the convergence of reagents and the critical quenching step.

Workflow A Equimolar Isomer Mix (para-Br & meta-Br) C Competitive Cross-Coupling A->C B Pd Catalyst + Limiting Boronic Acid B->C D Rapid Quench (EtOAc / Brine) C->D E HPLC/UV Analysis (Kinetic Ratio) D->E

Competitive Suzuki-Miyaura workflow for kinetic profiling of C-Br reactivity.

References

  • "Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase", ResearchGate. URL: [Link]

  • "Discovery of molecular ferroelectric catalytic annulation for quinolines", PMC - NIH. URL: [Link]

Safety & Regulatory Compliance

Safety

3-(4-Bromophenyl)quinoline proper disposal procedures

As drug development professionals and synthetic chemists, handling halogenated heteroaromatics like 3-(4-Bromophenyl)quinoline requires more than just baseline compliance—it demands a mechanistic understanding of waste f...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, handling halogenated heteroaromatics like 3-(4-Bromophenyl)quinoline requires more than just baseline compliance—it demands a mechanistic understanding of waste fate. The presence of both a heavy halogen (bromine) and a nitrogenous quinoline core dictates a highly specific disposal trajectory. Improper disposal not only risks severe environmental contamination but can also generate highly toxic combustion byproducts.

This guide provides the definitive operational and disposal protocols for 3-(4-Bromophenyl)quinoline, ensuring your laboratory maintains the highest standards of safety, regulatory compliance, and logistical efficiency.

Part 1: Chemical Profile & The Causality of Hazard

To design a self-validating safety protocol, we must first understand the structural implications of the molecule. The carbon-bromine (C-Br) bond classifies this compound strictly as Halogenated Organic Waste [1]. Meanwhile, the quinoline ring (a nitrogenous heterocycle) introduces the risk of generating nitrogen oxides (NOx) upon degradation.

Table 1: Chemical & Hazard Profile

ParameterSpecificationOperational Implication
Chemical Name 3-(4-Bromophenyl)quinolineMust be logged by full name, not just abbreviations.
CAS Number 1309444-57-2Primary identifier for EHS waste manifests.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; handle in a fume hood.
Waste Classification Halogenated Organic WasteCannot be mixed with standard organic solvents.
Primary Hazards Ecotoxic, IrritantToxic to aquatic life; zero-tolerance for drain disposal [2].

Part 2: Waste Segregation & Storage Protocol

The most common logistical failure in chemical disposal is the improper mixing of waste streams. Segregating halogenated waste from non-halogenated waste is not merely a bureaucratic rule; it is driven by the thermodynamics of chemical destruction. Halogens lower the calorific (BTU) value of the waste stream and require specialized alkaline scrubbing during incineration.

Table 2: Waste Segregation Parameters

Waste StreamCompatibilityCost/Risk Impact
Halogenated (Target) Compatible with other brominated/chlorinated organics.Standard disposal cost; requires alkaline scrubbing.
Non-Halogenated DO NOT MIX Mixing forces the entire volume into the expensive halogenated bracket.
Aqueous Waste DO NOT MIX Hydrophobic nature causes phase separation, complicating treatment.
Step-by-Step Segregation Methodology
  • Container Selection: Use only EHS-approved, high-density polyethylene (HDPE) or glass containers explicitly rated for halogenated organics.

  • Strict Isolation: Never mix 3-(4-Bromophenyl)quinoline waste with non-halogenated solvents (e.g., ethanol, acetone, ethyl acetate).

  • Active Collection: Transfer waste exclusively within a certified fume hood. Keep the container vapor-tight and spill-proof at all times unless actively adding waste.

  • Self-Validating Documentation: Log the exact mass or volume added immediately. The label must include the full chemical name, the primary hazard ("Halogenated/Toxic"), and the date of initial accumulation.

  • EHS Transfer: Once the container reaches 80% capacity, seal it securely and submit a waste pickup request to your facility's EHS department.

Part 3: Operational Safety & Spill Response

In the event of a spill, containment must be immediate to prevent aerosolization or environmental leaching.

Step-by-Step Spill Response Methodology
  • Evacuation and Assessment: Immediately isolate the area. For spills exceeding 100g or involving highly volatile carrier solvents, evacuate personnel and contact Environmental Health and Safety (EHS).

  • PPE Donning: Equip chemical-resistant nitrile gloves (double-gloving is highly recommended), tightly sealed safety goggles, and a lab coat. If the compound is dissolved in a toxic solvent, use a properly fitted respirator.

  • Containment: Surround the spill with inert absorbent materials (e.g., diatomaceous earth, sand, or specialized chemical absorbent pads). Crucial: Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the solid powder or absorbed liquid using a non-sparking tool to prevent static ignition. Transfer the material into a chemically compatible, sealable container.

  • Decontamination: Wash the spill surface with a mild detergent and water. Absorb the wash liquid and add it directly to the hazardous waste container.

  • Labeling: Affix a hazardous waste label immediately, explicitly marking it as "Halogenated Organic Spill Debris."

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess Evacuate Evacuate & Call EHS (Large Spill) Assess->Evacuate >100g or highly toxic PPE Don Appropriate PPE (Small Spill) Assess->PPE Manageable Contain Contain Spill (Absorbent Pads/Sand) PPE->Contain Collect Collect in Sealable Container Contain->Collect Label Label as Halogenated Waste Collect->Label

Figure 1: Step-by-step spill response and containment protocol for halogenated chemical spills.

Part 4: Incineration & Destruction Mechanism

Halogenated heteroaromatics cannot be disposed of in standard landfills due to their environmental persistence and potential to act as bioaccumulative ecotoxins [2]. The definitive, legally mandated disposal method is high-temperature incineration (>1000°C) .

The Chemical Mechanism of Destruction: The carbon-bromine (C-Br) bond requires immense thermal energy to break completely. Incinerating at lower temperatures risks the synthesis of highly toxic polybrominated dibenzodioxins (PBDDs) and furans (PBDFs). At temperatures exceeding 1000°C, the molecule is completely oxidized into carbon dioxide (CO₂), water (H₂O), hydrogen bromide (HBr), and nitrogen oxides (NOx).

Why Flue Gas Scrubbing is Critical: The combustion of the bromine atom generates HBr, a highly corrosive and toxic gas. To prevent atmospheric contamination and acid rain, the incinerator's exhaust must pass through an alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide). This neutralizes the acidic HBr into benign, water-soluble bromide salts (e.g., NaBr) [3]. Concurrently, Selective Catalytic Reduction (SCR) systems are employed to reduce the NOx generated by the quinoline ring back into harmless diatomic nitrogen (N₂).

G Start 3-(4-Bromophenyl)quinoline Waste Generation Solid Solid Waste (Contaminated PPE, Powders) Start->Solid Liquid Liquid Waste (Dissolved in Solvents) Start->Liquid Halogenated Halogenated Waste Stream (Primary Route) Solid->Halogenated Liquid->Halogenated NonHalogenated Non-Halogenated Stream (DO NOT MIX) Liquid->NonHalogenated Avoid Incineration High-Temperature Incineration (>1000°C) Halogenated->Incineration Scrubber Alkaline Flue Gas Scrubbing (Neutralizes HBr & NOx) Incineration->Scrubber Combustion Gases

Figure 2: Waste segregation and high-temperature incineration workflow for halogenated organics.

References

  • Title: Waste classification guidelines Part 1: Classifying waste | Source: NSW Environment Protection Authority | URL: [Link]

  • Title: EPA Hazardous Waste Characteristics | Source: Columbia University Environmental Health & Safety | URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 3-(4-Bromophenyl)quinoline

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-(4-Bromophenyl)quinoline. The following guidance is synthesized from safety data for the parent compound, quinoline, and other structurally sim...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-(4-Bromophenyl)quinoline. The following guidance is synthesized from safety data for the parent compound, quinoline, and other structurally similar brominated quinoline derivatives. It is imperative that researchers conduct a thorough, site-specific risk assessment for their unique experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.

Hazard Identification and Risk Assessment

Quinoline and its derivatives are recognized as hazardous substances. The introduction of a bromophenyl group may alter the compound's toxicological profile, and it should be handled with the utmost care. Based on analogous compounds, 3-(4-Bromophenyl)quinoline should be treated as a substance with the potential for significant health hazards.[1][2]

The primary risks stem from its potential carcinogenicity, mutagenicity, and acute toxicity if ingested or absorbed through the skin.[2][3][4] The operational plan must therefore be built around minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.

Hazard ClassificationAnalogous Compound(s)Key Findings & Implications for Handling
Acute Toxicity (Oral, Dermal) QuinolineHarmful or toxic if swallowed or in contact with skin.[2][3][5] This necessitates the use of chemical-resistant gloves and a lab coat at all times.
Skin Corrosion/Irritation Quinoline, N4-(3-Bromophenyl)quinazoline-4,6-diamineCauses skin irritation.[2][3][6] Prolonged or repeated contact must be avoided. Contaminated clothing must be removed immediately.[6]
Serious Eye Damage/Irritation Quinoline, N4-(3-Bromophenyl)quinazoline-4,6-diamineCauses serious eye irritation.[2][3][6] Chemical splash goggles are mandatory; a face shield is required when there is a splash hazard.
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[2][3][4] This high-risk hazard mandates stringent containment measures, including handling within a fume hood.
Carcinogenicity QuinolineMay cause cancer.[2][3][4] This is a long-term health risk that reinforces the need for minimizing exposure through engineering controls and robust PPE.
Aquatic Toxicity QuinolineToxic to aquatic life with long-lasting effects.[2][3][4] All waste must be collected and disposed of as hazardous chemical waste, never poured down the drain.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of 3-(4-Bromophenyl)quinoline, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[1] This is the primary method for preventing inhalation of any dust or aerosols.

  • Safety Infrastructure: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

PPE ItemSpecificationRecommended Use CasesRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber tested to EN 374).[4][5]All handling procedures.Prevents dermal absorption, which is a key route of exposure for quinoline derivatives. Double-gloving is recommended for extended procedures.
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles.[1][4]All handling procedures, especially when transferring solutions or there is a splash risk.Protects against splashes that can cause serious eye irritation or damage.[6]
Skin & Body Protection Laboratory coat (flame-resistant is preferred). For larger quantities, chemical-resistant clothing or apron is advised.[1]All handling procedures.Protects skin from accidental contact and contamination of personal clothing.[7]
Respiratory Protection Not required if all work is conducted in a certified chemical fume hood.If a fume hood is not available or fails, a NIOSH-approved respirator with organic vapor cartridges and particulate filters is required.[1][5]This is an emergency or secondary control measure. Primary containment should always be a fume hood.

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow is designed to be a self-validating system, where each step reinforces the safety of the next.

Step 1: Pre-Experiment Preparation
  • Designate Work Area: Cordon off a specific area within a chemical fume hood for the entire procedure.

  • Assemble Materials: Gather all necessary chemicals, solvents, and equipment before bringing the 3-(4-Bromophenyl)quinoline into the hood.

  • Verify Engineering Controls: Confirm the fume hood is operational and the certification is current. Ensure the sash is at the appropriate working height.

  • Don PPE: Put on all required PPE (lab coat, goggles, face shield, gloves) before handling the chemical container.

Step 2: Handling the Compound (Weighing and Solution Prep)
  • Weighing: If weighing the solid, do so within the fume hood. Use a tared, sealed container to minimize the risk of generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing or aerosolization.[8]

  • Container Handling: Always keep the container tightly closed when not in use.[7]

Step 3: Post-Handling and Cleanup
  • Decontamination: Thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste. Decontaminate all glassware used.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield, goggles, and lab coat) to avoid cross-contamination.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[3][4][5]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling 3-(4-Bromophenyl)quinoline.

G Safe Handling Workflow for 3-(4-Bromophenyl)quinoline cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Risk_Assessment Conduct Risk Assessment & Consult EHS Verify_Controls Verify Fume Hood & Safety Equipment Risk_Assessment->Verify_Controls Don_PPE Don Full PPE: Coat, Goggles, Face Shield, Gloves Verify_Controls->Don_PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Proceed to Handling Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Workspace & Glassware Conduct_Experiment->Decontaminate Experiment Complete Spill Spill or Exposure? Conduct_Experiment->Spill Segregate_Waste Segregate Hazardous Waste (Solid, Liquid, PPE) Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill->Decontaminate No Emergency_Protocol Execute Emergency Protocol: Evacuate, Alert, Seek Aid Spill->Emergency_Protocol Yes

Caption: Logical workflow for the safe handling of 3-(4-Bromophenyl)quinoline.

Decontamination and Waste Disposal Plan

All waste materials generated during the handling of 3-(4-Bromophenyl)quinoline must be treated as hazardous waste.[1]

Waste Segregation and Disposal
  • Solid Waste: This includes any unused compound, contaminated filter paper, and cleaning materials. Collect in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: All reaction mixtures and solvent washes must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated PPE: Disposable gloves, bench paper, and any other contaminated disposable items should be placed in a designated hazardous waste bag within the fume hood and then sealed in the solid waste container.

  • Sharps: Needles and other contaminated sharps must be disposed of in an approved sharps container.

Disposal Protocol
  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name "3-(4-Bromophenyl)quinoline," and any other components of the mixture.

  • Storage: Store waste containers in a designated satellite accumulation area. Keep containers closed at all times except when adding waste.

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not accumulate large quantities of waste.[9]

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Penta. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9).
  • Çakmak, G., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. European Journal of Medicinal Chemistry, 54, 545-555. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Quinoline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Bromomethyl)-2(1H)-quinolinone. Retrieved from [Link]

Sources

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